Calcium folinate hydrate
説明
特性
分子式 |
C20H25CaN7O8 |
|---|---|
分子量 |
531.5 g/mol |
IUPAC名 |
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,2,3,6,7,8-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;hydrate |
InChI |
InChI=1S/C20H25N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,20,22-23,25H,5-8,21H2,(H,24,31)(H,26,32)(H,29,30)(H,33,34);;1H2/q;+2;/p-2/t12?,13-,20?;;/m0../s1 |
InChIキー |
BOTHDXOMAPUDBH-YGTXVPQUSA-L |
異性体SMILES |
C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
正規SMILES |
C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Calcium Folinate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium folinate hydrate (B1144303), a stable salt of folinic acid, is a critical ancillary agent in chemotherapy. Its in vitro mechanisms of action are multifaceted, primarily centered on its roles as a biochemical modulator of fluoropyrimidines and a rescue agent for antifolate toxicity. This technical guide provides a comprehensive overview of the in vitro activities of calcium folinate, detailing its cellular uptake, metabolic conversion, and its pivotal function in enhancing the cytotoxicity of 5-fluorouracil (B62378) (5-FU) through the stabilization of the thymidylate synthase inhibitory complex. Furthermore, it elucidates the mechanism of methotrexate (B535133) (MTX) rescue, whereby calcium folinate bypasses the dihydrofolate reductase (DHFR) blockade to replenish intracellular folate pools essential for de novo nucleotide synthesis. This guide also explores the independent effects of calcium folinate on DNA synthesis and repair processes. Detailed experimental protocols, quantitative data, and visual representations of key pathways are provided to facilitate a deeper understanding and practical application of this knowledge in a research and development setting.
Introduction
Calcium folinate, the calcium salt of 5-formyltetrahydrofolate, is a reduced folate that plays a crucial role in one-carbon metabolism. Unlike folic acid, its conversion to the active co-factor, tetrahydrofolate (THF), does not require the action of dihydrofolate reductase (DHFR).[1] This property underpins its two primary applications in cancer chemotherapy: the potentiation of 5-fluorouracil (5-FU) and the rescue of normal cells from the toxic effects of high-dose methotrexate (MTX).[2] Understanding the precise in vitro mechanisms of calcium folinate is paramount for optimizing existing therapeutic strategies and for the development of novel combination therapies.
Cellular Uptake and Metabolism
Calcium folinate is transported into cells via the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT).[3] Once intracellular, it is metabolized into various active folate cofactors, most notably 5,10-methylenetetrahydrofolate (5,10-CH2-THF), which is the active metabolite responsible for the biochemical modulation of 5-FU.[4]
Experimental Protocol: Cellular Uptake of Folates
A common method to assess the cellular uptake of folates involves the use of radiolabeled compounds.
Objective: To quantify the cellular uptake of calcium folinate in a selected cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Folate-free medium
-
[3H]-Folinic acid (radiolabeled calcium folinate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Folate Depletion: The following day, replace the complete medium with folate-free medium and incubate for 24 hours to upregulate folate receptor expression.
-
Treatment: Remove the folate-free medium and wash the cells with PBS. Add fresh folate-free medium containing varying concentrations of [3H]-folinic acid (e.g., 0.1 to 10 µM).
-
Incubation: Incubate the cells at 37°C for a specified time course (e.g., 15, 30, 60, 120 minutes).
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 100 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a parallel plate with a protein assay like BCA or Bradford) to calculate the uptake in pmol/mg protein.
Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity
The primary mechanism by which calcium folinate enhances the anticancer activity of 5-FU is through the stabilization of the ternary complex formed between 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), the active metabolite of 5-FU, and thymidylate synthase (TS).[4] This stabilization prolongs the inhibition of TS, leading to a "thymineless death" of cancer cells.
Signaling Pathway: 5-FU and Calcium Folinate Interaction
Caption: Potentiation of 5-FU by Calcium Folinate.
Quantitative Data: 5-FU Potentiation by Leucovorin (Calcium Folinate)
| Cell Line | Drug Combination | IC50 (µM) | Fold Potentiation | Reference |
| Gastric Cancer | ||||
| MKN1 | 5-FU | 15.3 | - | [5] |
| 5-FU + 10 µM LV | 1.25 | 12.2 | [5] | |
| MKN45 | 5-FU | 1.8 | - | [5] |
| 5-FU + 10 µM LV | 0.8 | 2.2 | [5] | |
| NCI-N87 | 5-FU | 3.5 | - | [5] |
| 5-FU + 10 µM LV | 0.8 | 4.4 | [5] | |
| Colorectal Cancer | ||||
| COLO 320DM | 5-FU | Not specified | - | [6] |
| 5-FU + LV | Not specified | Modest Enhancement | [6] | |
| Ht-29 | 5-FU | Not specified | - | [6] |
| 5-FU + LV | Not specified | Modest Enhancement | [6] |
LV: Leucovorin (Calcium Folinate)
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 5-FU alone and in combination with calcium folinate.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-Fluorouracil (5-FU) stock solution
-
Calcium folinate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of 5-FU in complete medium. For the combination treatment, prepare serial dilutions of 5-FU in medium containing a fixed concentration of calcium folinate (e.g., 10 µM). Remove the overnight medium from the cells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis. The fold potentiation is calculated by dividing the IC50 of 5-FU alone by the IC50 of 5-FU in combination with calcium folinate.
Methotrexate (MTX) Rescue
Methotrexate is a potent inhibitor of DHFR, leading to the depletion of intracellular THF pools and subsequent inhibition of purine (B94841) and thymidylate synthesis.[7] Calcium folinate circumvents this blockade by providing a downstream source of reduced folates, thereby rescuing non-malignant cells from MTX-induced toxicity.[1][2]
Signaling Pathway: Methotrexate Rescue by Calcium Folinate
Caption: Methotrexate Rescue by Calcium Folinate.
Quantitative Data: Methotrexate Rescue by Leucovorin (Calcium Folinate)
| Cell Line | MTX Concentration | Leucovorin Concentration for Rescue | Outcome | Reference |
| Human Osteosarcoma | 10⁻⁶ M to 10⁻⁷ M | Not specified, applied within 12h | Substantial reversal of cytotoxic effects | [8] |
| Human Bone Marrow CFU-GM | Not specified | 0.2 µM | Rescue from MTX toxicity | [9] |
| L1210 Leukemia | 400 mg/kg (in vivo model) | 12 mg/kg (in vivo model) | Prevention of toxicity and antitumor effect | [10] |
Experimental Protocol: Methotrexate Rescue Assay
Objective: To assess the ability of calcium folinate to rescue cells from methotrexate-induced cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Methotrexate (MTX) stock solution
-
Calcium folinate stock solution
-
MTT or other viability assay reagents
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates as described for the cytotoxicity assay.
-
MTX Treatment: Treat cells with a cytotoxic concentration of MTX (previously determined, e.g., IC90) for a defined period (e.g., 24 hours).
-
Rescue: After the MTX incubation, remove the MTX-containing medium and wash the cells with PBS. Add fresh medium containing various concentrations of calcium folinate (e.g., 0.1 to 100 µM).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Viability Assessment: Determine cell viability using the MTT assay or another suitable method as described previously.
-
Data Analysis: Plot cell viability against the concentration of calcium folinate to determine the concentration required for 50% rescue (RC50).
Independent Effects on DNA Synthesis and Repair
Beyond its roles in modulating chemotherapy, folates are fundamental to de novo nucleotide synthesis and DNA repair. Folate deficiency can lead to an imbalance in the nucleotide pool, specifically an increase in the dUTP/dTTP ratio, which can result in the misincorporation of uracil (B121893) into DNA.[11] This can trigger a futile cycle of DNA repair that may lead to DNA strand breaks. Calcium folinate, by providing a source of reduced folates, can help maintain the fidelity of DNA synthesis and support repair processes.[11][12]
Experimental Workflow: Uracil Misincorporation Assay
Caption: Workflow for Uracil Misincorporation Assay.
Experimental Protocol: Uracil Misincorporation Assay
Objective: To quantify the level of uracil incorporation into genomic DNA under conditions of folate deficiency and rescue with calcium folinate.[13]
Materials:
-
Cell line of interest
-
Folate-deficient and folate-replete cell culture media
-
Calcium folinate
-
Genomic DNA isolation kit
-
Uracil-DNA Glycosylase (UDG)
-
LC-MS/MS system
-
Deoxyuridine (dU) and thymidine (dT) standards
Procedure:
-
Cell Culture: Culture cells in folate-deficient medium to induce uracil misincorporation. A parallel culture in folate-replete medium serves as a control. A third group in folate-deficient medium is supplemented with calcium folinate.
-
DNA Isolation: After a specified period, harvest the cells and isolate genomic DNA using a commercial kit.
-
Enzymatic Digestion: Incubate the isolated DNA with UDG to release uracil from the DNA backbone. Subsequently, hydrolyze the DNA to its constituent nucleosides using a cocktail of nucleases and phosphatases.
-
LC-MS/MS Analysis: Analyze the digested samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify deoxyuridine and thymidine.
-
Quantification: Generate standard curves for dU and dT to quantify their amounts in the samples.
-
Data Analysis: Express the results as the ratio of dU to dT, which reflects the extent of uracil misincorporation.
Conclusion
The in vitro mechanism of action of calcium folinate hydrate is well-defined and critical to its clinical utility. Its ability to enhance the efficacy of 5-FU and to mitigate the toxicity of methotrexate is a cornerstone of many chemotherapeutic regimens. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the nuanced roles of calcium folinate in cancer biology and to explore novel therapeutic applications. A thorough understanding of these in vitro mechanisms is essential for the continued development of effective and safer cancer treatments.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. media.starship.org.nz [media.starship.org.nz]
- 3. Trafficking of Intracellular Folates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of various strategies to enhance the cytotoxic activity of 5-fluorouracil/leucovorin in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105147692A - Antidote calcium folinate composition for folic acid antagonist - Google Patents [patents.google.com]
- 8. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of folate deficiency on DNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitivity of markers of DNA stability and DNA repair activity to folate supplementation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uracil misincorporation into DNA and folic acid supplementation1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Calcium Folinate Hydrate in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), the methylation of DNA, RNA, and proteins, and the metabolism of several amino acids.[1] The proper functioning of this network is critical for cellular proliferation, differentiation, and maintenance. Folates, a class of B vitamins, are the central cofactors that carry and activate one-carbon units for these biosynthetic reactions.[2] Calcium folinate hydrate (B1144303), a salt of folinic acid (5-formyltetrahydrofolate), is a reduced form of folate that plays a crucial role in clinical settings by directly participating in and modulating one-carbon metabolism. Unlike folic acid, the synthetic oxidized form of the vitamin, calcium folinate does not require reduction by dihydrofolate reductase (DHFR) to become metabolically active, allowing it to bypass enzymatic inhibition by drugs like methotrexate (B535133).[3] This technical guide provides an in-depth exploration of the core role of calcium folinate hydrate in one-carbon metabolism, detailing its biochemical functions, clinical applications, and the experimental methodologies used to investigate its effects.
Core Role of this compound in One-Carbon Metabolism
This compound serves as a readily available source of tetrahydrofolate (THF), the central folate cofactor in one-carbon metabolism. Once administered, calcium folinate is rapidly converted to 5,10-methenyltetrahydrofolate and subsequently to other active THF derivatives.[3] These THF derivatives are essential for carrying one-carbon units in various oxidation states, which are critical for several key biosynthetic pathways:
-
Purine (B94841) Synthesis: Two steps in the de novo purine biosynthesis pathway, leading to the formation of inosine (B1671953) monophosphate (IMP), require 10-formyl-THF as a one-carbon donor.[4][5]
-
Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis, is catalyzed by thymidylate synthase (TS) and requires 5,10-methylenetetrahydrofolate as the one-carbon donor.[6]
-
Amino Acid Metabolism: THF derivatives are involved in the interconversion of serine and glycine (B1666218), and in the remethylation of homocysteine to methionine.[2] Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[7]
The central role of this compound is to replenish the pool of active folate cofactors, thereby supporting these essential metabolic processes, particularly when the endogenous folate pathway is compromised.
Mechanism of Action in Methotrexate Rescue
Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate (DHF) to THF.[3] Inhibition of DHFR leads to a depletion of intracellular THF pools, which in turn halts purine and thymidylate synthesis, leading to cell death. This is the basis of its efficacy as a chemotherapeutic agent. High-dose methotrexate therapy, while effective against cancer cells, can also cause severe toxicity to normal, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.
Calcium folinate is administered as a "rescue" agent following high-dose methotrexate to mitigate this toxicity.[8] By providing a reduced folate source that bypasses the DHFR-mediated step, calcium folinate replenishes the THF pools in normal cells, allowing for the resumption of nucleotide synthesis and preventing cell death.[3] The selective rescue of normal cells is thought to be due to differences in transport and metabolism of folates between normal and cancer cells.
Mechanism of Action in 5-Fluorouracil (B62378) Potentiation
In contrast to its role in methotrexate rescue, calcium folinate is used to enhance the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil (5-FU).[9] 5-FU is a pyrimidine (B1678525) analog that is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS) by forming a stable ternary complex with the enzyme and the folate cofactor, 5,10-methylenetetrahydrofolate.[10]
The administration of calcium folinate increases the intracellular concentration of 5,10-methylenetetrahydrofolate.[11] This higher concentration of the folate cofactor leads to the formation of a more stable and prolonged ternary complex between FdUMP, TS, and 5,10-methylenetetrahydrofolate, thereby enhancing the inhibition of TS and increasing the cytotoxic efficacy of 5-FU.[10]
Quantitative Data
The following tables summarize key quantitative data related to the clinical use and effects of calcium folinate in combination with methotrexate and 5-fluorouracil.
Table 1: Clinical Response Rates in Advanced Colorectal Cancer: 5-FU vs. 5-FU + Leucovorin
| Treatment Arm | Number of Patients | Overall Response Rate (%) | Reference |
| 5-FU Alone | 575 | 11 | [9] |
| 5-FU + Leucovorin | 578 | 23 | [9] |
| 5-FU Alone | 135 | 18 | [12] |
| 5-FU + Leucovorin | 137 | 45 | [12] |
| 5-FU + Leucovorin (weekly) | 43 | 29 | [13] |
| 5-FU Alone | 24 | 11 | [14] |
| 5-FU + Leucovorin | 29 | 48 | [14] |
| 5-FU + l-Leucovorin (I.V.) | 308 | 28 | [15] |
| 5-FU + (d,l)-Leucovorin (Oral) | 309 | 34 | [15] |
| 5-FU + (d,l)-Leucovorin (I.V.) | 309 | 34 | [15] |
Table 2: High-Dose Methotrexate (HDMTX) and Leucovorin Rescue: Example Dosing and Monitoring
| Parameter | Value | Reference |
| HDMTX Dose | 5 g/m² over 24 hours | [8] |
| Goal End 24-h Methotrexate Level (Cpss) | 65 ± 15 µM | [8] |
| Leucovorin Rescue Initiation | 42 hours after start of methotrexate | [16] |
| Initial Leucovorin Dose | 30 mg/m² | [17] |
| Subsequent Leucovorin Dose | 15 mg/m² every 6 hours | [17] |
| Oral Leucovorin Rescue (if 42-h MTX < 1 mmol/L) | 15 mg/m² (total of 6 doses) | [17] |
| Folinic Acid Rescue (post-MTX) | 15 mg (oral) at 24 and 48 hours | [18] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm.
-
Materials:
-
Cell or tissue lysate
-
DHFR Assay Buffer
-
Dihydrofolate (substrate)
-
NADPH
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
-
Procedure:
-
Prepare cell or tissue lysates by homogenization in ice-cold DHFR Assay Buffer.
-
Centrifuge the lysate to remove cellular debris.
-
Prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the cell lysate.
-
Initiate the reaction by adding dihydrofolate.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot.
-
Serine Hydroxymethyltransferase (SHMT) Activity Assay
This is a continuous spectrophotometric assay that couples the production of 5,10-methylenetetrahydrofolate to the reduction of NADP+.[19]
-
Principle: SHMT catalyzes the conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate. The product, 5,10-methylenetetrahydrofolate, is then used by methylenetetrahydrofolate dehydrogenase (MTHFD) to reduce NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[19]
-
Materials:
-
Purified SHMT enzyme or cell lysate
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer)
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
Methylenetetrahydrofolate dehydrogenase (MTHFD)
-
NADP+
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, L-serine, THF, PLP, MTHFD, and NADP+.
-
Add the SHMT enzyme or cell lysate to the reaction mixture.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear phase of the reaction.
-
Thymidylate Synthase (TS) Activity Assay
This radiometric assay measures the activity of TS by quantifying the release of tritium (B154650) from a radiolabeled substrate.[20]
-
Principle: TS catalyzes the conversion of dUMP to dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor. The assay uses [5-³H]dUMP as a substrate, and the enzymatic reaction releases tritium as ³H₂O.[10]
-
Materials:
-
Cell or tissue homogenate
-
[5-³H]dUMP
-
5,10-methylenetetrahydrofolate
-
Reaction buffer
-
Activated charcoal
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the cell or tissue homogenate, [5-³H]dUMP, and 5,10-methylenetetrahydrofolate in the reaction buffer.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding activated charcoal, which binds to the unreacted [5-³H]dUMP.
-
Centrifuge the mixture to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the ³H₂O product, using a scintillation counter.
-
Cellular Uptake Assay for Folates
This assay quantifies the internalization of folates into cells, often using fluorescently labeled folate analogs.[21][22]
-
Principle: Cells are incubated with a fluorescently labeled folate conjugate. After incubation, the cells are washed to remove any unbound conjugate, and the intracellular fluorescence is measured to determine the extent of uptake.[21]
-
Materials:
-
Cultured cells
-
Fluorescently labeled folic acid (e.g., FITC-folic acid)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in a suitable culture vessel (e.g., multi-well plate, chamber slide).
-
Incubate the cells with the fluorescently labeled folic acid in culture medium for a specific time (e.g., 2 hours).
-
Wash the cells with PBS to remove extracellular fluorescent conjugate.
-
Fix the cells if necessary.
-
Quantify the cellular uptake by measuring the fluorescence intensity using a fluorescence microscope or a flow cytometer.
-
Mandatory Visualizations
Caption: Overview of One-Carbon Metabolism and the entry point of this compound.
Caption: Mechanism of Methotrexate action and Calcium Folinate rescue.
Caption: Potentiation of 5-Fluorouracil by Calcium Folinate via stabilization of the inhibitory complex.
Caption: Experimental workflow for the Thymidylate Synthase (TS) radiometric assay.
References
- 1. Receptor-mediated cellular uptake of folate-conjugated fluorescent nanodiamonds: a combined ensemble and single-particle study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The Key Role of Purine Metabolism in the Folate-Dependent Phenotype of Autism Spectrum Disorders: An In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prospective study of a simple algorithm to individually dose high-dose methotrexate for children with leukemia at risk for methotrexate toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of fluorouracil by leucovorin in patients with advanced colorectal cancer: evidence in terms of response rate. Advanced Colorectal Cancer Meta-Analysis Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of clinical trials using 5-fluorouracil and leucovorin for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase II trial of weekly high dose continuous infusion 5-fluorouracil plus oral leucovorin in patients with advanced colorectal cancer. The Spanish Cooperative Group for Gastrointestinal Tumor Therapy (TTD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A prospective randomized trial of 5-fluorouracil versus 5-fluorouracil and high-dose leucovorin versus 5-fluorouracil and methotrexate in previously untreated patients with advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prospectively randomized North Central Cancer Treatment Group trial of intensive-course fluorouracil combined with the l-isomer of intravenous leucovorin, oral leucovorin, or intravenous leucovorin for the treatment of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Feasibility of Delivering High-Dose Methotrexate in Adolescent and Adult All Patients: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tga.gov.au [tga.gov.au]
- 19. benchchem.com [benchchem.com]
- 20. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
The Biochemical Pathways of Calcium Folinate Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium folinate hydrate (B1144303), a stable and active form of folic acid, plays a pivotal role in modern chemotherapy. It is not a chemotherapeutic agent itself but rather a critical modulator of the efficacy and toxicity of other anticancer drugs. This technical guide provides a comprehensive overview of the biochemical pathways involving calcium folinate, with a particular focus on its interactions with methotrexate (B535133) and 5-fluorouracil (B62378). Detailed experimental protocols for key assays and quantitative pharmacokinetic data are presented to support further research and drug development in this area.
Introduction
Calcium folinate, also known as leucovorin, is the calcium salt of folinic acid, the 5-formyl derivative of tetrahydrofolic acid (THF).[1][2][3] Unlike folic acid, its conversion to the biologically active THF does not require the action of dihydrofolate reductase (DHFR).[4] This property is central to its two primary applications in oncology: as a rescue agent to mitigate the toxic effects of high-dose methotrexate, a DHFR inhibitor, and as a potentiator of the cytotoxic effects of 5-fluorouracil (5-FU), a thymidylate synthase (TS) inhibitor.[1][5][6] This guide will delve into the intricate biochemical mechanisms underpinning these roles, providing researchers with the foundational knowledge and practical methodologies to investigate these pathways.
Biochemical Pathways and Mechanism of Action
One-Carbon Metabolism
Calcium folinate is a key player in one-carbon metabolism, a series of interconnected pathways essential for the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA, as well as for the methylation of various biomolecules.[7] Upon administration, calcium folinate is rapidly converted to its active metabolite, 5-methyltetrahydrofolate (5-MTHF), which enters the cellular folate pool.[2][3]
dot graph "One_Carbon_Metabolism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes node [fillcolor="#F1F3F4"]; Calcium_Folinate [label="Calcium Folinate"]; Folinic_Acid [label="Folinic Acid\n(5-Formyl-THF)"]; THF [label="Tetrahydrofolate\n(THF)"]; Methylene_THF [label="5,10-Methylene-THF"]; Methyl_THF [label="5-Methyl-THF"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purine_Synthesis [label="Purine Synthesis", shape=ellipse]; Thymidylate_Synthesis [label="Thymidylate Synthesis\n(dUMP -> dTMP)"]; Methionine_Synthesis [label="Methionine Synthesis", shape=ellipse];
// Edges Calcium_Folinate -> Folinic_Acid [label="Dissociation"]; Folinic_Acid -> THF; THF -> Methylene_THF; Methylene_THF -> Methyl_THF [dir=both]; Methylene_THF -> Thymidylate_Synthesis [color="#34A853"]; THF -> Purine_Synthesis [color="#34A853"]; Methyl_THF -> Methionine_Synthesis [color="#34A853"]; } caption: "Overview of Calcium Folinate's entry into one-carbon metabolism."
Methotrexate Rescue
High-dose methotrexate therapy is a potent anticancer strategy that works by competitively inhibiting DHFR, leading to a depletion of intracellular THF.[8] This blocks DNA synthesis and leads to cell death in rapidly dividing cancer cells. However, this effect is not selective and can cause severe toxicity to healthy tissues.
Calcium folinate "rescues" normal cells from methotrexate-induced toxicity by providing a source of reduced folate that bypasses the DHFR-mediated block.[9][10] It competes with methotrexate for cellular uptake via the reduced folate carrier and replenishes the intracellular pool of THF, allowing for the continuation of essential biosynthetic processes in non-cancerous cells.[3][8]
dot graph "Methotrexate_Rescue_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes node [fillcolor="#F1F3F4"]; DHF [label="Dihydrofolate (DHF)"]; THF [label="Tetrahydrofolate (THF)"]; DNA_Synthesis [label="DNA Synthesis"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methotrexate [label="Methotrexate"]; DHFR [label="Dihydrofolate Reductase (DHFR)"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Calcium_Folinate [label="Calcium Folinate"];
// Edges DHF -> THF [label="DHFR"]; THF -> DNA_Synthesis; Methotrexate -> DHFR [label="Inhibits", arrowhead=tee, color="#EA4335"]; Calcium_Folinate -> THF [label="Bypasses DHFR block", style=dashed, color="#34A853"]; } caption: "Mechanism of methotrexate inhibition and calcium folinate rescue."
Potentiation of 5-Fluorouracil
Calcium folinate enhances the cytotoxic activity of 5-fluorouracil, a cornerstone in the treatment of colorectal and other solid tumors.[11][12] 5-FU is metabolized intracellularly to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). FdUMP inhibits thymidylate synthase (TS), the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[6]
The inhibition of TS by FdUMP is significantly enhanced in the presence of 5,10-methylenetetrahydrofolate (a metabolite of calcium folinate).[6] Together, they form a stable ternary complex with TS, effectively locking the enzyme in an inactive state and leading to a prolonged and more potent inhibition of DNA synthesis.[12][13]
dot graph "5FU_Potentiation_Pathway" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes node [fillcolor="#F1F3F4"]; dUMP [label="dUMP"]; dTMP [label="dTMP"]; DNA_Synthesis [label="DNA Synthesis"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; _5FU [label="5-Fluorouracil (5-FU)"]; FdUMP [label="FdUMP"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Calcium_Folinate [label="Calcium Folinate"]; Methylene_THF [label="5,10-Methylene-THF"];
node [fillcolor="#FBBC05"]; TS [label="Thymidylate Synthase (TS)"]; Ternary_Complex [label="Ternary Complex\n(TS-FdUMP-Methylene-THF)", shape=diamond];
// Edges dUMP -> dTMP [label="TS"]; dTMP -> DNA_Synthesis; _5FU -> FdUMP; Calcium_Folinate -> Methylene_THF; FdUMP -> TS [arrowhead=tee, color="#EA4335"]; Methylene_THF -> Ternary_Complex [color="#34A853"]; FdUMP -> Ternary_Complex [color="#EA4335"]; TS -> Ternary_Complex [style=dotted]; Ternary_Complex -> TS [label="Inhibits", arrowhead=tee, color="#EA4335"]; } caption: "Synergistic inhibition of Thymidylate Synthase by 5-FU and Calcium Folinate."
Quantitative Data
Pharmacokinetics of Calcium Folinate and its Metabolites
The pharmacokinetics of calcium folinate are complex and dose-dependent, with oral absorption becoming saturated at doses above 25 mg.[14] The primary active metabolite is 5-methyltetrahydrofolate.
| Parameter | Calcium Folinate (25 mg IV) | 5-Methyl-THF (after 25 mg IV Calcium Folinate) | Calcium Levofolinate (100 mg IV) |
| Cmax | 1259 ng/mL (range: 897-1625)[14] | 367 ng/mL (at 2.4 hours)[14] | 6.99 ± 1.08 µg/mL[15] |
| Tmax | 10 minutes[14] | 1.3 hours (IV), 2.8 hours (IM)[2] | 1.03 ± 0.08 h[15] |
| Half-life (t½) | - | ~6 hours[1] | 0.64 ± 0.12 h[15] |
| AUC | 92% of IV (for 25 mg oral)[14] | 129 ± 112 mg·min/L[3] | 9.52 ± 1.70 µg·h/mL[15] |
| Bioavailability (Oral) | 97% (25 mg), 75% (50 mg), 37% (100 mg)[14] | - | - |
Table 1: Pharmacokinetic parameters of Calcium Folinate and its metabolites.
Dosage Regimens for Methotrexate Rescue
The dosage of calcium folinate for methotrexate rescue is dependent on the methotrexate dose and the patient's serum methotrexate levels.
| Condition | Calcium Folinate Dosage |
| Standard Rescue | 15 mg (approx. 10 mg/m²) orally, IV, or IM every 6 hours for 10 doses, starting 24 hours after the beginning of methotrexate infusion.[5] |
| Delayed Methotrexate Elimination | If serum methotrexate is >10 µM at 24 hrs, or >1 µM at 48 hrs, or if serum creatinine (B1669602) increases by 100% at 24 hrs: 150 mg IV every 3 hours until methotrexate level is <1 µM; then 15 mg IV every 3 hours until methotrexate level is <0.1 µM.[14] |
Table 2: Example dosage guidelines for Methotrexate rescue.
Experimental Protocols
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[16][17]
dot graph "DHFR_Assay_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
// Nodes Prepare_Reagents [label="Prepare Reagents\n(Assay Buffer, DHF, NADPH, MTX, DHFR)"]; Plate_Setup [label="Set up 96-well plate\n(Blank, Controls, Test Compounds)"]; Add_Inhibitor [label="Add Inhibitor (Methotrexate)\nor vehicle"]; Add_Enzyme [label="Add DHFR Enzyme"]; Pre_incubation [label="Pre-incubate\n(10-15 min)"]; Initiate_Reaction [label="Initiate with DHF"]; Kinetic_Measurement [label="Kinetic Measurement\n(Absorbance at 340 nm)"]; Data_Analysis [label="Data Analysis\n(% Inhibition, IC50)"];
// Edges Prepare_Reagents -> Plate_Setup; Plate_Setup -> Add_Inhibitor; Add_Inhibitor -> Add_Enzyme; Add_Enzyme -> Pre_incubation; Pre_incubation -> Initiate_Reaction; Initiate_Reaction -> Kinetic_Measurement; Kinetic_Measurement -> Data_Analysis; } caption: "Workflow for the in vitro DHFR activity assay."
Materials:
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Methotrexate (MTX)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHF, NADPH, and MTX in assay buffer.
-
Dilute DHFR enzyme to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add varying concentrations of MTX (or test inhibitor) to the appropriate wells. For control wells, add buffer or vehicle.
-
Add a fixed amount of DHFR enzyme to all wells except the blank.
-
Add NADPH to all wells.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding DHF to all wells.
-
Measurement: Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Measurement of Intracellular Folate Levels by LC-MS/MS
This method allows for the sensitive and specific quantification of various folate species within cells.[13]
dot graph "LCMS_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
// Nodes Cell_Culture [label="Cell Culture & Treatment"]; Cell_Harvesting [label="Cell Harvesting & Washing"]; Folate_Extraction [label="Folate Extraction\n(e.g., with cold Methanol/Water)"]; Derivatization [label="Derivatization (Optional)\nfor stabilization"]; Sample_Cleanup [label="Sample Cleanup\n(e.g., SPE)"]; LC_MS_Analysis [label="LC-MS/MS Analysis"]; Data_Quantification [label="Data Quantification"];
// Edges Cell_Culture -> Cell_Harvesting; Cell_Harvesting -> Folate_Extraction; Folate_Extraction -> Derivatization; Derivatization -> Sample_Cleanup; Sample_Cleanup -> LC_MS_Analysis; LC_MS_Analysis -> Data_Quantification; } caption: "Workflow for LC-MS/MS analysis of intracellular folates."
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., HILIC)
-
Cell culture reagents
-
Extraction solvent (e.g., ice-cold 80% methanol)
-
Internal standards (stable isotope-labeled folates)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with compounds of interest (e.g., calcium folinate, methotrexate).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
-
Folate Extraction:
-
Resuspend the cell pellet in ice-cold extraction solvent containing internal standards.
-
Incubate on ice to allow for cell lysis and protein precipitation.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
(Optional) Perform a derivatization step to stabilize labile folate species.
-
Perform solid-phase extraction (SPE) for sample cleanup if necessary.[13]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the folate species using an appropriate chromatographic method.
-
Detect and quantify the folate species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for each folate species and its corresponding internal standard.
-
Generate a standard curve using known concentrations of folate standards.
-
Calculate the concentration of each folate species in the sample, typically normalized to cell number or protein content.
-
Assessment of 5-Fluorouracil Cytotoxicity Potentiation
This cell-based assay determines the ability of calcium folinate to enhance the cancer cell-killing effect of 5-FU.
dot graph "Cytotoxicity_Assay_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
// Nodes Cell_Seeding [label="Seed cells in 96-well plates"]; Drug_Treatment [label="Treat with 5-FU +/- Calcium Folinate"]; Incubation [label="Incubate (e.g., 72 hours)"]; Viability_Assay [label="Perform Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)"]; Data_Analysis [label="Data Analysis\n(IC50 determination)"];
// Edges Cell_Seeding -> Drug_Treatment; Drug_Treatment -> Incubation; Incubation -> Viability_Assay; Viability_Assay -> Data_Analysis; } caption: "Workflow for assessing 5-FU cytotoxicity potentiation."
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell line)
-
96-well cell culture plates
-
5-Fluorouracil (5-FU)
-
Calcium folinate
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU.
-
Prepare a fixed, non-toxic concentration of calcium folinate.
-
Treat the cells with:
-
5-FU alone (at varying concentrations)
-
Calcium folinate alone
-
A combination of 5-FU (at varying concentrations) and calcium folinate
-
Vehicle control
-
-
-
Incubation: Incubate the plates for a period that allows for significant cell death (e.g., 72 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percent cell viability.
-
Plot percent viability versus 5-FU concentration for both the 5-FU alone and the combination treatment groups.
-
Determine the IC50 value (the concentration of 5-FU that inhibits cell growth by 50%) for each group. A lower IC50 in the combination group indicates potentiation.
-
Conclusion
Calcium folinate hydrate is a critical adjuvant in cancer chemotherapy, acting through well-defined biochemical pathways to either mitigate the toxicity of antifolates like methotrexate or enhance the efficacy of pyrimidine (B1678525) analogs like 5-fluorouracil. A thorough understanding of its role in one-carbon metabolism and its interactions at the enzymatic level is essential for the rational design of new therapeutic strategies and the optimization of existing treatment regimens. The experimental protocols provided in this guide offer a starting point for researchers to further investigate these complex and clinically significant biochemical interactions.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. jptcp.com [jptcp.com]
- 7. RETRACTED ARTICLE: New recommendations for reversal of high-dose methotrexate cytotoxicity with folinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Sodium and Calcium Salts of (6S)-5-Methyltetrahydrofolic Acid Compared to Folic Acid and Indirect Comparison of the Two Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. UFT plus calcium folinate vs 5-FU plus calcium folinate in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Calcium Folinate Hydrate as a Reduced Folate Source
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium folinate hydrate (B1144303), the calcium salt of folinic acid, serves as a vital reduced folate source in both clinical and research settings. Unlike folic acid, a synthetic oxidized provitamin, calcium folinate is a metabolically active form that directly participates in the one-carbon metabolic network, bypassing the enzymatic reduction step by dihydrofolate reductase (DHFR). This property makes it indispensable as a rescue agent to mitigate the toxicity of DHFR inhibitors like methotrexate (B535133) and as a biochemical modulator to enhance the cytotoxicity of fluoropyrimidines such as 5-fluorouracil (B62378). This guide provides a comprehensive technical overview of calcium folinate hydrate, detailing its mechanism of action, pharmacokinetics, and role in one-carbon metabolism. It includes quantitative data, detailed experimental protocols for its evaluation, and visualizations of key biochemical pathways and workflows to support its application in research and drug development.
Introduction: The Central Role of Folates in One-Carbon Metabolism
Folates, a class of water-soluble B vitamins (B9), are essential coenzymes in the transfer of one-carbon units (e.g., methyl, formyl, methylene (B1212753) groups).[1] This network of reactions, known as one-carbon metabolism, is fundamental for the de novo synthesis of purines (adenine, guanine) and thymidylate, which are the building blocks of DNA and RNA.[2][3] Folate-mediated one-carbon transfers are also critical for the metabolism of several amino acids, including the remethylation of homocysteine to methionine.[3][4]
Cellular folates exist as a family of tetrahydrofolate (THF) derivatives.[5] In mammals, these compounds cannot be synthesized de novo and must be obtained from dietary sources.[2] The synthetic, oxidized form, folic acid, is used in supplements and food fortification but must be sequentially reduced by the enzyme dihydrofolate reductase (DHFR) to the active THF form before it can function as a coenzyme.[1] Calcium folinate, as a reduced folate, provides a direct source of THF, bypassing this critical enzymatic step.
Profile of this compound
Calcium folinate (also known as leucovorin) is the calcium salt of 5-formyl-tetrahydrofolic acid, a formylated derivative of folic acid.[6][7] It is a racemic mixture, with the L-isomer (levofolinate) being the biologically active enantiomer.[8][9]
Chemical and Physical Properties
This compound is a light yellow to yellow crystalline or amorphous powder.[6][10] It is highly soluble in water but practically insoluble in ethanol.[6][10] The stability of calcium folinate solutions is influenced by pH and temperature, with degradation observed at extreme pH values and high temperatures.[11] However, when protected from light, it remains stable in solution for extended periods at room and refrigerator temperatures.[11][12]
Mechanism of Action and One-Carbon Metabolism
Upon administration, calcium folinate does not require reduction by DHFR. It enters the cellular pool of reduced folates and is rapidly converted to other active THF derivatives, most notably 5-methyl-tetrahydrofolate (5-methyl-THF), which is the major circulating form of folate in the body.[13][14]
As an active source of THF, calcium folinate replenishes the intracellular folate pool, allowing it to serve as a potent antidote to the toxic effects of folic acid antagonists like methotrexate.[13][15] It provides the necessary one-carbon donors for the synthesis of nucleotides and amino acids, thereby "rescuing" normal cells from the cytotoxic effects of DHFR inhibition.[15][16]
The core role of folates is visualized in the one-carbon metabolism pathway.
Pharmacokinetics
Calcium folinate is well-absorbed after oral and intramuscular administration.[17] It is extensively metabolized in the liver and intestinal mucosa to its active metabolite, 5-methyl-THF.[13][17] The terminal half-life of the active L-form is approximately 32-35 minutes, while the total terminal half-life of all active metabolites is about 6 hours.[8][13] Excretion occurs primarily through the urine (80-90%) as inactive metabolites.[13]
Applications in Research and Drug Development
Methotrexate Rescue
High-dose methotrexate (MTX) therapy is a cornerstone in treating certain cancers, such as osteosarcoma.[18] MTX works by potently inhibiting DHFR, leading to a depletion of the THF pool and subsequent cell death.[15] However, this affects healthy, rapidly dividing cells as well, causing severe toxicity. Calcium folinate is administered after MTX treatment in a procedure known as "folinic acid rescue".[15][19] It selectively rescues normal cells by replenishing the THF pool, bypassing the MTX-induced block.[13][15] This allows for the use of higher, more effective doses of MTX.[14]
Modulation of 5-Fluorouracil (5-FU)
Calcium folinate is used to enhance the cytotoxic effects of 5-fluorouracil (5-FU), a drug widely used in the treatment of colorectal cancer.[6][19] 5-FU's active metabolite, FdUMP, inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis.[13] Calcium folinate increases the intracellular pool of 5,10-methylene-THF, which forms a stable ternary complex with FdUMP and TS.[6][16] This stabilization enhances and prolongs the inhibition of TS, thereby increasing the anticancer activity of 5-FU.[6][13]
Other Investigational Uses
Calcium folinate is being investigated for other conditions, including its potential to improve communication skills in children with Autism Spectrum Disorder (ASD) and for treating certain forms of hereditary spastic paraplegia.[18] It is also used to treat megaloblastic anemia caused by folate deficiency when oral folic acid is not a viable option.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, compiled from various sources for easy comparison.
Table 1: Pharmacokinetic Parameters of Folinate and Active Metabolite
| Parameter | L-Folinic Acid (Active L-form) | 5-Methyl-THF (Active Metabolite) | Total Reduced Folates | Reference(s) |
|---|---|---|---|---|
| Tmax (IV) | ~10 minutes | ~1.3 hours | N/A | [7][14] |
| Tmax (IM) | ~28 minutes | ~2.8 hours | ~52 minutes | [7][14] |
| Tmax (Oral) | 1 to 2 hours | 1 to 2 hours | N/A | [20] |
| Elimination Half-life | 32 - 35 minutes | N/A | ~6 hours |[8][13] |
Table 2: Representative Clinical Dosing Regimens
| Application | Regimen Detail | Reference(s) |
|---|---|---|
| MTX Rescue (High Dose) | Up to 120 mg IV/IM over 12-24h, followed by 12-15 mg every 6h for 48h. Dosage is adjusted based on MTX serum levels. | [13][14] |
| 5-FU Combination (Weekly) | 20 mg/m² IV bolus, followed by 500 mg/m² 5-FU IV bolus. | [21] |
| 5-FU Combination (Monthly) | 20 mg/m² IV bolus, followed by 425 mg/m² 5-FU IV bolus for 5 consecutive days, repeated every 4 weeks. | [21][22] |
| Trimetrexate Toxicity Prevention | 20 mg/m² IV or orally every 6 hours during treatment and for 72 hours after. |[8][21] |
Table 3: Physical and Chemical Stability Data
| Condition | Observation | Reference(s) |
|---|---|---|
| Storage (Concentrate & Diluted) | Stable for at least 30 days at room (15-25°C) and refrigerator (2-8°C) temperatures when protected from light. | [12] |
| pH and Temperature | Degradation is observed at extreme pH values (e.g., 1.26 or 12.34) and upon heating to 100°C. | [11] |
| Bulk Stability | Stable in bulk form after 4 weeks of storage at 60°C. | [23] |
| Solution Stability (Water, pH 6) | Stable at room temperature under laboratory illumination for at least 24 hours. |[23] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of calcium folinate in a research context.
Protocol: Quantification of Calcium Folinate by HPLC
This protocol is adapted from standard methods for the analysis of folates.[10]
-
Objective: To determine the concentration of calcium folinate in a solution.
-
Materials:
-
Calcium Folinate Reference Standard
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column
-
Mobile Phase: Prepare a solution containing acetonitrile, water, and tetrabutylammonium (B224687) hydroxide, adjusted to pH 7.5 with a phosphate (B84403) buffer.[10]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
-
Methodology:
-
Standard Preparation: Accurately weigh ~17.5 mg of Calcium Folinate Reference Standard and dissolve in the mobile phase to make exactly 100 mL. This is the standard solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh ~20 mg of the calcium folinate sample, dissolve in the mobile phase to make exactly 100 mL, and mix thoroughly. This is the sample solution.[10]
-
Chromatography:
-
Data Analysis:
-
Record the peak areas for each injection.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of calcium folinate in the sample solution using the calibration curve.
-
-
Protocol: In Vitro Cell Viability Assay for MTX Rescue
This protocol outlines a method to assess the rescue effect of calcium folinate on cells treated with methotrexate.
-
Objective: To quantify the ability of calcium folinate to protect cells from MTX-induced cytotoxicity.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methotrexate (MTX) stock solution
-
Calcium folinate stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader (absorbance or fluorescence/luminescence)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of MTX in complete medium.
-
Remove the old medium from the cells and add the MTX-containing medium. Include a "vehicle control" group with no MTX.
-
Incubate for 24 hours.
-
-
Rescue:
-
Prepare a solution of calcium folinate at a fixed concentration (e.g., 10 µM) in the MTX-containing media prepared in the previous step.
-
Remove the MTX-only medium and replace it with the medium containing both MTX and calcium folinate. Maintain the MTX-only and vehicle control wells.
-
Incubate for an additional 48-72 hours.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot cell viability (%) versus MTX concentration for both the MTX-only and the MTX + calcium folinate groups.
-
Compare the IC50 values to determine the extent of the rescue effect.
-
-
Conclusion
This compound is a cornerstone compound in fields requiring the modulation of folate metabolism. Its ability to act as a pre-reduced and metabolically active source of folate distinguishes it from synthetic folic acid, providing a direct route to replenishing the cellular THF pool. This mechanism is critical for its roles in mitigating chemotherapy-induced toxicity and enhancing the efficacy of certain anticancer agents. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize and evaluate calcium folinate in their work, paving the way for further therapeutic advancements.
References
- 1. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Carbon Metabolism Micronutrients – Human Nutrition [open.oregonstate.education]
- 5. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium folinate | 1492-18-8 [chemicalbook.com]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. medicines.org.uk [medicines.org.uk]
- 9. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. | Sigma-Aldrich [sigmaaldrich.com]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. medicarcp.com [medicarcp.com]
- 15. media.starship.org.nz [media.starship.org.nz]
- 16. bccancer.bc.ca [bccancer.bc.ca]
- 17. mims.com [mims.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. Folinic acid (calcium folinate or leucovorin) | Macmillan Cancer Support [macmillan.org.uk]
- 20. Pharmacokinetics of folinic acid and 5-methyltetrahydrofolic metabolite after repeated oral administration of calcium folinate following methotrexate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assets.hpra.ie [assets.hpra.ie]
- 22. Calcium Folinate Injection: Package Insert / Prescribing Info [drugs.com]
- 23. Calcium Folinate | C20H23CaN7O7 | CID 135430945 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Calcium Folinate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Calcium Folinate Hydrate (B1144303). The information presented is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of relevant pathways and workflows.
Core Chemical and Physical Properties
Calcium folinate hydrate is the calcium salt of folinic acid, a 5-formyl derivative of tetrahydrofolic acid. It is a yellowish-white to yellow crystalline or amorphous powder.[1][2] It is the active form of folic acid in the body and plays a crucial role as an antidote to folic acid antagonists.[2]
| Property | Value | References |
| Molecular Formula | C20H21CaN7O7 · xH2O | [3][4] |
| Molecular Weight | 511.50 g/mol (anhydrous basis) | [5] |
| Appearance | Bright orange-yellow crystalline powder | [6] |
| Melting Point | 240-250 °C | [5][6] |
| Solubility | Easily soluble in water; Sparingly soluble in ethanol; Practically insoluble in acetone (B3395972) and ether. | [1][2][6][7] |
| pH of Solution (1.25g in 50mL water) | 6.8 - 8.0 | [1] |
| UV/Vis Maximum Absorption (λmax) | 282 nm (in 0.1 M NaOH) | [1][8] |
| Optical Rotation ([α]20D) | +13.0 ± 2º (c = 1, H2O) | [8] |
Stability Profile
The stability of calcium folinate is influenced by several factors including temperature, light, pH, and the presence of other substances.[9]
Temperature and Light Stability
Calcium folinate solutions are sensitive to both temperature and light. Studies have shown that sunlight, in particular, can significantly degrade the compound.[9] It is more stable at refrigerated temperatures (2-8°C) compared to room temperature.[10] When protected from light, calcium folinate, both undiluted in glass containers and diluted in 0.9% NaCl in polyethylene (B3416737) bags, remains stable (less than 10% degradation) for at least 30 days at both room and refrigerator temperatures.[9][11][12] As a crystalline solid, it is stable for at least four years when stored at -20°C.[4]
pH Stability
The stability of calcium folinate is significantly influenced by pH. Extreme pH values, both acidic (pH 1.26) and alkaline (pH 12.34), especially when combined with high temperatures (100°C), can lead to degradation.[9] Solutions in deionized water (pH 6) and 0.1 N NaOH (pH 13) have been shown to be stable at room temperature under laboratory illumination for at least 24 hours.[8]
Stability in Different Solutions and Containers
The stability of calcium folinate has been evaluated in various infusion fluids and storage containers.
| Concentration & Diluent | Container | Storage Conditions | Stability Duration | Reference |
| 10 mg/mL (concentrate) | Glass vials | 15-25°C and 2-8°C, protected from light | At least 34 days | [11] |
| 0.12 mg/mL in 0.9% NaCl | Polyethylene (PE) bags | 15-25°C and 2-8°C, protected from light | At least 30 days | [9][11] |
| 1.0 and 1.5 mg/mL in 0.9% NaCl and 5% Glucose | PVC bags and glass bottles | 4°C and 23°C, without access to light | 4 days | [9] |
| 0.1 mg/mL and 0.5 mg/mL in 0.9% NaCl | PVC bags and glass bottles | 4°C and 23°C | Unstable | [9] |
| Reconstituted in syringes and diluted in 0.9% NaCl and 5% Glucose | Polyolefin/polyamide bags | 2-8°C, protected from light | 14 days | [13] |
Incompatibilities
Precipitation has been reported when injectable forms of calcium folinate are mixed with droperidol, fluorouracil, foscarnet, and methotrexate.[14][15] Specifically, it must not be mixed in the same infusion as 5-fluorouracil (B62378) as a precipitate may form.[14] Co-administration with bicarbonate-containing solutions also carries a risk of calcium carbonate precipitation, though this is dependent on concentrations and pH.[16][17]
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay
A common method for assessing the chemical stability of calcium folinate involves a stability-indicating HPLC assay.[9][11]
Objective: To quantify the concentration of calcium folinate over time and detect the presence of any degradation products.
Methodology:
-
Standard and Sample Preparation:
-
A stock solution of calcium folinate is prepared from a weighed pure powder dissolved in a mixture of water and 0.9% sodium chloride.[9]
-
Working standard solutions are prepared by diluting the stock solution to a range of known concentrations.[9]
-
Test samples are prepared by diluting the calcium folinate formulation (e.g., from injection vials or infusion bags) to a concentration within the standard curve range.[9][11]
-
-
Chromatographic Conditions (Example):
-
Procedure:
-
Inject equal volumes (e.g., 20 µL) of the standard solutions and test samples into the chromatograph.[18]
-
Record the peak areas for calcium folinate and any degradation products.[18]
-
The concentration of calcium folinate in the test samples is determined by comparing its peak area to the standard curve.
-
-
Stability Assessment:
Physical Stability Assessment
Physical stability is typically assessed through visual inspection.[9][11]
Methodology:
-
Samples are visually inspected against a black and white background under normal laboratory light.
-
Observations are made for any changes in color, clarity, or the presence of particulate matter or precipitation.[9][11]
Signaling Pathway and Experimental Workflow Diagrams
Methotrexate Rescue Pathway
Calcium folinate is administered to counteract the toxic effects of the chemotherapeutic agent methotrexate. Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and pyrimidines, thus halting DNA replication in rapidly dividing cancer cells. Folinic acid, being a downstream product, can bypass this enzymatic block and replenish the folate pool, allowing for the rescue of normal cells.
Caption: Role of Calcium Folinate in bypassing Methotrexate-induced DHFR inhibition.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a calcium folinate formulation.
Caption: General experimental workflow for assessing the stability of Calcium Folinate.
References
- 1. chembk.com [chembk.com]
- 2. Calcium folinate | 1492-18-8 [chemicalbook.com]
- 3. This compound | C20H25CaN7O8 | CID 91658918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 亚叶酸 钙盐 水合物 BioXtra, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Calcium Folinate (Leucovorin Calcium) BP EP USP CAS 1492-18-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. Calcium folinate CAS#: 1492-18-8 [m.chemicalbook.com]
- 8. Calcium Folinate | C20H23CaN7O7 | CID 135430945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. US5177076A - Aqueous folinate solution stable at refrigerator temperature, as well as process for its preparation - Google Patents [patents.google.com]
- 11. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. | Semantic Scholar [semanticscholar.org]
- 13. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tmda.go.tz [tmda.go.tz]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. mdpi.com [mdpi.com]
- 17. Strategies for Assessing Physical Compatibility of Calcium Folinate with Bicarbonate During Methotrexate Rescue Therapy in Pediatric Patients with Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Cellular Uptake of Calcium Folinate Hydrate vs. Folic Acid: A Comparative Analysis
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folate, a water-soluble B vitamin, is essential for a multitude of biological processes, including DNA synthesis, repair, and methylation. Its deficiency is implicated in a range of pathologies, from neural tube defects to megaloblastic anemia and certain cancers. In clinical practice and cellular research, various forms of folate are utilized, with folic acid and calcium folinate hydrate (B1144303) being two of the most prominent. While both serve as folate sources, their distinct chemical structures lead to significant differences in their cellular uptake and subsequent metabolic activation. This guide provides a detailed comparison of the cellular uptake mechanisms of calcium folinate hydrate and folic acid, offering insights for researchers and drug development professionals.
Folic acid is a synthetic, oxidized form of folate that is not naturally found in foods. It is a monoglutamate and must be reduced and methylated to become metabolically active. This compound, a salt of folinic acid (also known as leucovorin), is a 5-formyl derivative of tetrahydrofolic acid (THF). As a more reduced and metabolically active form, it can be more readily utilized by cells. Understanding the nuances of their transport into the cell is critical for optimizing their therapeutic and research applications.
Cellular Uptake Mechanisms
The cellular uptake of folates is primarily mediated by three transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and the folate receptors (FRs). The affinity and efficiency of these transporters for folic acid and the active metabolites of calcium folinate differ, leading to distinct uptake profiles.
Folic Acid Uptake
Folic acid, being a synthetic form, requires enzymatic reduction to become active within the cell. Its primary route of cellular entry is via the Reduced Folate Carrier (RFC) , a bidirectional anion exchanger with optimal activity at neutral pH. The Proton-Coupled Folate Transporter (PCFT) also plays a significant role, particularly in the acidic microenvironments often found in tumors and the small intestine, as it functions optimally at a lower pH. Additionally, Folate Receptors (FRα, FRβ, and FRγ) , which are high-affinity GPI-anchored membrane proteins, mediate the uptake of folic acid through endocytosis.
Upon entering the cell, folic acid undergoes a two-step reduction process catalyzed by dihydrofolate reductase (DHFR) to form tetrahydrofolate (THF). This is a critical activation step before it can be utilized in one-carbon metabolism.
This compound Uptake
This compound, as a reduced form of folate (5-formyl-THF), has a distinct advantage in cellular uptake and metabolism. It does not require the initial reduction step by DHFR that folic acid needs. This makes its cellular utilization more direct and efficient, especially in cells with low DHFR activity or in the presence of DHFR inhibitors like methotrexate.
The primary transporters for the active metabolites of calcium folinate are also the RFC and PCFT . Notably, reduced folates are generally better substrates for RFC than folic acid.[1] Folinic acid can also utilize the folate receptors for cellular entry.[2][3] This is particularly relevant in certain cancers that overexpress folate receptors, making them potential targets for folate-based therapies. Once inside the cell, 5-formyl-THF is readily converted into other active folate derivatives, such as 5,10-methenyl-THF and 5-methyl-THF, which can then directly participate in one-carbon metabolic reactions.
Data Presentation
The following tables summarize the quantitative data related to the cellular uptake of folic acid and the active metabolite of this compound, folinic acid.
Table 1: Transporter Affinity (Km) for Folic Acid and Folinic Acid
| Transporter | Substrate | Km (µM) | Optimal pH |
| Reduced Folate Carrier (RFC) | Folic Acid | >100[1] | 7.4 |
| Folinic Acid (5-Formyl-THF) | 1-5 | 7.4 | |
| Proton-Coupled Folate Transporter (PCFT) | Folic Acid | ~1-3[4] | 5.5[5] |
| Folinic Acid (5-Formyl-THF) | Lower affinity than folic acid[6] | 5.5[5] | |
| Folate Receptor (FR) | Folic Acid | Low nanomolar (high affinity)[7] | Neutral |
| Folinic Acid (5-Formyl-THF) | High affinity[8] | Neutral |
Table 2: Comparative Bioavailability and Metabolic Steps
| Parameter | Folic Acid | This compound (Folinic Acid) |
| Form | Synthetic, oxidized | Reduced, 5-formyl-THF |
| Oral Bioavailability | High | High, but extensive first-pass metabolism[9] |
| Primary Transporters | RFC, PCFT, FR | RFC, PCFT, FR |
| DHFR Reduction Required | Yes | No |
| Metabolic Activation | Two-step reduction to THF | Direct conversion to other active THF derivatives |
Experimental Protocols
Cellular Uptake Assay Using Radiolabeled Folates
This protocol describes a common method for quantifying the cellular uptake of folic acid and folinic acid.
1. Cell Culture:
-
Culture the cell line of interest (e.g., HeLa, KB cells) in folate-free RPMI 1640 medium supplemented with 10% dialyzed fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
2. Uptake Experiment:
-
Wash the cell monolayers twice with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH (e.g., pH 7.4 for RFC-mediated uptake, pH 5.5 for PCFT-mediated uptake).
-
Prepare uptake solutions containing the transport buffer and radiolabeled folate ([³H]folic acid or [³H]folinic acid) at various concentrations (e.g., 0.5-10 µM).
-
To determine non-specific binding, prepare parallel uptake solutions containing a high concentration of unlabeled folate (e.g., 1 mM).
-
Initiate the uptake by adding 0.5 mL of the uptake solution to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 5-30 minutes).
3. Termination and Lysis:
-
Terminate the uptake by aspirating the uptake solution and rapidly washing the cells three times with ice-cold transport buffer.
-
Lyse the cells by adding 0.5 mL of 0.5 M NaOH to each well and incubating for 1 hour at room temperature.
4. Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).
5. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific binding from the total uptake.
-
Normalize the uptake data to the protein concentration and express the results as pmol/mg protein.
-
Determine the kinetic parameters (Km and Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
Mandatory Visualization
Cellular Uptake and Metabolism of Folic Acid
Caption: Cellular uptake and metabolic activation of folic acid.
Cellular Uptake and Metabolism of this compound
Caption: Cellular uptake and metabolism of calcium folinate.
Experimental Workflow for Comparative Cellular Uptake Assay
Caption: Workflow for radiolabeled folate uptake assay.
Conclusion
The choice between folic acid and this compound for research or therapeutic purposes is significantly influenced by their differing cellular uptake and metabolic pathways. Folic acid, while widely used, is a poorer substrate for the major transporter RFC and requires intracellular reduction by DHFR. In contrast, calcium folinate, being a reduced folate, bypasses the DHFR-dependent activation step and is a preferred substrate for RFC. This makes calcium folinate a more efficient source of folate for cellular processes, particularly in contexts of impaired DHFR function or when rapid folate repletion is necessary. The overexpression of folate receptors in certain pathologies also presents a strategic advantage for the delivery of folinic acid. A thorough understanding of these transport and metabolic differences is paramount for the rational design of experiments and the development of effective folate-based therapeutic strategies.
References
- 1. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerebral Folate Deficiency, Folate Receptor Alpha Autoantibodies and Leucovorin (Folinic Acid) Treatment in Autism Spectrum Disorders: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebral Folate Deficiency, Folate Receptor Alpha Autoantibodies and Leucovorin (Folinic Acid) Treatment in Autism Spectrum Disorders: A Systematic Review and Meta-Analysis [mdpi.com]
- 4. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]
- 5. Structural basis for recognition and transport of folic acid in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and functional characteristics of proton-coupled folate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Folate receptor alpha - Olink Explore Oncology — Olink® [olink.com]
- 9. Absorption and blood/cellular transport of folate and cobalamin: pharmacokinetic and physiological considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploration of Calcium Folinate in Dihydrofolate Reductase (DHFR)-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and mechanism of calcium folinate (leucovorin) in the context of dihydrofolate reductase (DHFR) deficiency. DHFR is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation.[1][2] A deficiency in DHFR, whether genetic or pharmacologically induced, leads to a depletion of THF, resulting in cell cycle arrest and apoptosis.[1][3]
Calcium folinate, a 5-formyl derivative of THF, serves as a potent antidote in DHFR-deficient states.[4] Unlike folic acid, it does not require reduction by DHFR to become metabolically active, allowing it to bypass the enzymatic block and replenish the intracellular pool of reduced folates.[5][6] This "rescue" mechanism is fundamental to its clinical application, particularly in mitigating the toxicity of DHFR inhibitors like methotrexate (B535133) (MTX) and in treating rare inborn errors of metabolism caused by DHFR mutations.[7][8]
Core Mechanism of Action
In a state of DHFR deficiency, the conversion of DHF to THF is impaired. This blockage disrupts the de novo synthesis of purines and thymidylate, which are critical for DNA replication and repair. Calcium folinate is transported into the cell and is readily converted to THF and other active folate derivatives.[5] This circumvents the DHFR-dependent step, thereby restoring the necessary cofactors for nucleotide biosynthesis and rescuing cells from the cytotoxic effects of THF depletion.[6][9]
References
- 1. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Folita | 5 mg | Tablet | ফলিটা ৫ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. droracle.ai [droracle.ai]
- 6. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dihydrofolate reductase deficiency due to a homozygous DHFR mutation causes megaloblastic anemia and cerebral folate deficiency leading to severe neurologic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of an Inborn Error of Metabolism Caused by Dihydrofolate Reductase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Calcium Folinate Hydrate in Methotrexate Rescue for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing calcium folinate hydrate (B1144303) (leucovorin) for the rescue of cells in culture from the cytotoxic effects of the chemotherapeutic agent methotrexate (B535133) (MTX). This document outlines the underlying biochemical principles, detailed experimental protocols, and expected outcomes for in vitro methotrexate rescue assays.
Introduction
Methotrexate is a potent folate antagonist widely used in cancer chemotherapy and for the treatment of autoimmune diseases. Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as cancer cells, are highly susceptible to the cytotoxic effects of methotrexate.
Calcium folinate, the calcium salt of folinic acid, is a reduced folate that can be readily converted to THF without the need for DHFR. In a clinical and research setting, it is administered as a "rescue" agent to mitigate the toxic effects of high-dose methotrexate on normal cells. In cell culture, calcium folinate provides a valuable tool to study the mechanisms of methotrexate cytotoxicity and resistance, and to develop and screen new antifolate drugs.
Mechanism of Action
Methotrexate enters the cell and binds to DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockage halts the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Calcium folinate is transported into the cell and enters the folate cycle downstream of the DHFR-mediated step, thereby replenishing the THF pool and allowing for the resumption of nucleotide synthesis.
Signaling Pathway
Caption: Methotrexate blocks DHFR, while Calcium Folinate bypasses this inhibition.
Data Presentation
The efficacy of methotrexate and the rescue by calcium folinate are cell-line dependent. The following tables provide a summary of representative quantitative data.
Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| Daoy | Medulloblastoma | 0.095 | 144 | [1] |
| Saos-2 | Osteosarcoma | 0.035 | 144 | [1] |
| MCF-7 | Breast Cancer | ~1.0 | 24 | [2] |
Table 2: Example of Calcium Folinate Rescue in MCF-7 Breast Cancer Cells
This table is a representative example based on data from studies on MCF-7 cells, illustrating the principle of leucovorin rescue.[2][3] The actual values can vary based on experimental conditions.
| Methotrexate (µM) | Calcium Folinate (µM) | Approximate Cell Viability (%) |
| 0 | 0 | 100 |
| 1.0 | 0 | ~20 |
| 1.0 | 0.5 | ~40 |
| 1.0 | 5.0 | ~80 |
| 1.0 | 50 | ~95 |
| 10.0 | 0 | <10 |
| 10.0 | 5.0 | ~30 |
| 10.0 | 50 | ~75 |
Experimental Protocols
Critical Consideration: Culture Medium
Standard cell culture media such as RPMI-1640 often contain thymidine (B127349) and hypoxanthine. These can be utilized by cells through salvage pathways, bypassing the inhibitory effect of methotrexate on de novo nucleotide synthesis and masking its cytotoxic effects. Therefore, it is crucial to use a thymidine- and hypoxanthine-free medium for methotrexate cytotoxicity and rescue assays.
Protocol 1: Determining Methotrexate IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of methotrexate for a specific cell line.
Materials:
-
Cell line of interest
-
Thymidine- and hypoxanthine-free complete cell culture medium
-
Methotrexate stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of thymidine- and hypoxanthine-free medium. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Methotrexate Treatment: Prepare serial dilutions of methotrexate in the culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different methotrexate concentrations. Include control wells with medium only (no cells) and cells with medium but no methotrexate (vehicle control).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each methotrexate concentration relative to the vehicle control. Plot the percentage of viability against the log of the methotrexate concentration to determine the IC50 value.
Protocol 2: Calcium Folinate Rescue Assay
This protocol is designed to assess the ability of calcium folinate to rescue cells from methotrexate-induced cytotoxicity.
Materials:
-
All materials from Protocol 1
-
Calcium folinate hydrate stock solution (e.g., 10 mM in sterile water, stored at -20°C)
Experimental Workflow:
Caption: General workflow for a methotrexate rescue experiment in cell culture.
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Methotrexate Treatment: Treat the cells with a fixed concentration of methotrexate, typically around the IC50 or IC80 value determined in Protocol 1. Incubate for a predetermined duration (e.g., 12-24 hours).[1]
-
Calcium Folinate Rescue: Prepare a range of calcium folinate concentrations in the culture medium. After the initial methotrexate incubation, add the calcium folinate solutions to the respective wells. It is important to have the following controls:
-
Cells with no treatment
-
Cells with methotrexate only
-
Cells with each concentration of calcium folinate only
-
-
Incubation: Continue to incubate the cells for an additional period (e.g., 48 hours).
-
Viability Assessment: Perform an MTT assay as described in steps 4-6 of Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. Plot the percentage of viability against the concentration of calcium folinate for the methotrexate-treated groups to visualize the rescue effect.
Troubleshooting
-
Low Methotrexate Cytotoxicity: Ensure the use of thymidine- and hypoxanthine-free medium. The chosen cell line may also be resistant to methotrexate.
-
Ineffective Calcium Folinate Rescue: The timing of calcium folinate addition is critical. Adding it too early may negate the effect of methotrexate, while adding it too late may not be sufficient to rescue the cells. Optimize the timing of addition. Also, ensure the concentration of calcium folinate is adequate to compete with the methotrexate concentration used.
-
High Variability: Ensure homogenous cell seeding and accurate pipetting of reagents.
Conclusion
The protocols and data presented in these application notes provide a framework for conducting reliable and reproducible methotrexate cytotoxicity and calcium folinate rescue experiments in cell culture. These assays are fundamental for understanding the mechanisms of action of antifolate drugs and for the preclinical evaluation of novel therapeutic strategies in cancer and other diseases. Careful optimization of experimental parameters, particularly the choice of cell culture medium and the timing and concentration of drug administration, is essential for obtaining meaningful results.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of leucovorin on the synthesis of methotrexate poly-gamma-glutamates in the MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potentiation of 5-Fluorouracil Cytotoxicity by Calcium Folinate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (B62378) (5-FU) is a cornerstone antimetabolite chemotherapeutic agent used in the treatment of various solid tumors, including colorectal, breast, gastric, and head and neck cancers.[1][2] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA replication and repair.[3] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), binds to TS. However, this binding is reversible and may be insufficient to induce sustained cytotoxicity in all tumor cells.
Calcium folinate (also known as leucovorin), a stable form of folinic acid, is frequently co-administered with 5-FU to enhance its cytotoxic effects.[2][4] Calcium folinate itself is not cytotoxic but acts as a biochemical modulator.[5] Intracellularly, it is converted to various reduced folate cofactors, most importantly 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[6] This cofactor is essential for the formation of a stable ternary complex with FdUMP and TS.[1] The stabilization of this complex leads to a more pronounced and prolonged inhibition of TS, resulting in enhanced DNA synthesis inhibition and increased apoptotic cell death in cancer cells. Clinical studies, particularly in colorectal cancer, have demonstrated that the combination of 5-FU and leucovorin leads to higher response rates compared to 5-FU monotherapy.[1]
These application notes provide a summary of the biochemical rationale, quantitative data from in vitro studies, and detailed protocols for key experiments to assess the potentiation of 5-FU cytotoxicity by calcium folinate.
Data Presentation
The following tables summarize quantitative data from in vitro studies, demonstrating the potentiation of 5-FU cytotoxicity by calcium folinate (leucovorin).
Table 1: Enhancement of 5-FU Cytotoxicity by Leucovorin in Human Gastric Cancer Cell Lines
| Cell Line | 5-FU IC₅₀ (μM) | 5-FU + 10 μM Leucovorin IC₅₀ (μM) | Fold Enhancement |
| MKN45 | 1.8 | 0.8 | 2.2 |
| MKN74 | 1.0 | 1.0 | 1.0 |
| NCI-N87 | 3.7 | 0.3 | 12.3 |
| KATOIII | 11.0 | 2.0 | 5.5 |
Data adapted from a study on parent gastric cancer cell lines. The enhancement factor is calculated by dividing the IC₅₀ of 5-FU alone by the IC₅₀ of 5-FU in combination with leucovorin.
Table 2: Enhancement of 5-FU Cytotoxicity by Leucovorin in 5-FU-Resistant Human Gastric Cancer Cell Lines
| Cell Line | 5-FU IC₅₀ (μM) | 5-FU + 10 μM Leucovorin IC₅₀ (μM) | Fold Enhancement |
| MKN45/5FU | 20.8 | 8.9 | 2.3 |
| MKN74/5FU | 3.8 | 4.1 | 0.9 |
| NCI-N87/5FU | 19.8 | 7.0 | 2.8 |
| KATOIII/5FU | 28.0 | 10.0 | 2.8 |
Data adapted from a study on 5-FU-resistant gastric cancer cell lines.
Table 3: Effect of Leucovorin on Thymidylate Synthase (TS) Ternary Complex Formation
| Cell Line | Treatment | Increase in Total TS Protein | Increase in TS Ternary Complex Formation |
| MCF-7 (Breast Cancer) | 5-FU (10 µM) | 1.4- to 1.6-fold | - |
| 5-FU (10 µM) + Leucovorin (0.01-10 µM) | 2- to 3-fold | 2- to 3-fold | |
| NCI H630 (Colon Cancer) | 5-FU (10 µM) | 1.4- to 1.6-fold | - |
| 5-FU (10 µM) + Leucovorin (0.01-10 µM) | 2- to 3-fold | 2- to 3-fold |
Data adapted from a study on human breast and colon cancer cell lines.
Visualizations
Signaling Pathway
Caption: Biochemical modulation of 5-FU by Calcium Folinate.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of 5-fluorouracil with folinic acid combined with recombinant human granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wide range for optimal concentration of folinic acid in fluorouracil modulation--experimental data on human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergic and comparative effect of 5-fluorouracil and leucoverin on breast and colon cancer cells through TRPM2 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Calcium Folinate Hydrate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of calcium folinate hydrate (B1144303) stock solutions for experimental use. Adherence to these protocols is crucial for ensuring the stability, and efficacy of the solution in research applications.
Calcium folinate, a derivative of folic acid, is a vital biochemical reagent in various research contexts. It is principally used as a rescue agent to mitigate the cytotoxic effects of folic acid antagonists like methotrexate (B535133) on normal cells. Additionally, it serves to potentiate the cytotoxic effects of fluoropyrimidines such as 5-fluorouracil (B62378) (5-FU) in cancer research models.[1][2][3]
Accurate preparation of stock solutions is fundamental to the reproducibility of experimental results. The following sections detail the necessary materials, procedural steps, and stability data for calcium folinate hydrate solutions.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Notes |
| Molecular Formula | C₂₀H₂₁CaN₇O₇ · xH₂O | The degree of hydration (x) can vary. |
| Molecular Weight | 511.50 g/mol (anhydrous basis) | Adjust calculations based on the hydration state provided by the manufacturer. |
| Appearance | Pale yellow to light yellow crystalline powder | [1][4] |
| Solubility in Water | Sparingly soluble to easily soluble.[1][4][5] Up to 100 mg/mL has been reported. | Solubility can be influenced by pH and temperature. |
| Solubility in Other Solvents | Practically insoluble in acetone (B3395972) and ethanol.[1][4] Insoluble in DMSO.[6] | Water is the recommended solvent for most research applications. |
| Storage of Powder | Room temperature or at -20°C for long-term stability (≥4 years).[1][7] Keep in a dark, dry, and well-ventilated place.[8][9] | The compound is hygroscopic.[1] |
| Stock Solution Storage | Aqueous solutions are not recommended to be stored for more than one day.[7] However, studies have shown stability for up to 30 days at room temperature (15-25°C) and refrigerated (2-8°C) when protected from light.[10][11][12] | For optimal results in sensitive assays, fresh preparation is advised. |
| pH of Solution | A prepared solution for injection had a pH of 7.8.[13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Water
This protocol describes the preparation of a 10 mg/mL stock solution, a common concentration for in vitro experiments.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water (cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile storage tubes (e.g., cryovials)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-dissolution Steps:
-
Bring the this compound powder to room temperature before opening the container to prevent condensation, as the powder is hygroscopic.[1]
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Transfer the powder into a sterile conical tube.
-
-
Dissolution:
-
Add a portion of the sterile water (e.g., 8 mL) to the conical tube containing the powder.
-
Gently vortex the tube until the powder is completely dissolved. The solution should be a clear, pale yellow.
-
Bring the final volume to 10 mL with sterile water.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage tubes to avoid repeated freeze-thaw cycles.
-
For short-term storage (up to 24 hours), the solution can be kept at 2-8°C, protected from light.[7]
-
For longer-term storage, while fresh preparation is ideal, studies have indicated stability for up to 30 days at 2-8°C or room temperature when shielded from light.[10][11] If choosing to store, it is recommended to do so at 2-8°C and to perform a visual inspection for any precipitation or color change before use.
-
Safety Precautions:
-
Handle this compound powder in a well-ventilated area.[8][14]
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection, as the compound can cause skin and eye irritation.[9][15]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[9][14][15]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of a sterile this compound stock solution.
Signaling Pathway Context: Methotrexate Rescue
Calcium folinate serves as a "rescue" agent by bypassing the metabolic block induced by methotrexate. Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme critical for the regeneration of tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[16] Calcium folinate, being a readily converted form of THF, replenishes the intracellular pool of active folates, allowing DNA synthesis to resume in normal cells.[17][18][19]
The diagram below illustrates this mechanism.
References
- 1. Calcium folinate | 1492-18-8 [chemicalbook.com]
- 2. Folinic acid (calcium folinate or leucovorin) | Macmillan Cancer Support [macmillan.org.uk]
- 3. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Calcium folinate CAS#: 1492-18-8 [m.chemicalbook.com]
- 5. Calcium Folinate (Leucovorin Calcium) BP EP USP CAS 1492-18-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. echemi.com [echemi.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FI96275C - Process for preparing a stable aqueous calcium folinate solution - Google Patents [patents.google.com]
- 14. fermion.fi [fermion.fi]
- 15. fishersci.com [fishersci.com]
- 16. media.starship.org.nz [media.starship.org.nz]
- 17. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]
- 18. labeling.pfizer.com [labeling.pfizer.com]
- 19. cancercareontario.ca [cancercareontario.ca]
Application Note: HPLC Analysis of Calcium Folinate Hydrate Purity and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium folinate, the calcium salt of folinic acid, is a crucial medication used in cancer therapy, primarily to counteract the toxic effects of methotrexate (B535133) and to enhance the efficacy of 5-fluorouracil. Ensuring the purity and stability of calcium folinate hydrate (B1144303) is of paramount importance for its safety and therapeutic effectiveness. This application note provides a detailed protocol for the analysis of calcium folinate hydrate purity and its degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodologies are based on established analytical principles and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
HPLC Method for Purity and Degradation Analysis
A robust stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Chromatographic Conditions:
| Parameter | Specification |
| Column | ACE C18 (150 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.05 M Potassium Phosphate Tribasic and 1.7 g/L Tetrabutylammonium Hydrogen Sulfate in water, adjusted to pH 6.8 with phosphoric acid, mixed with Methanol (90:10 v/v).[1] |
| Mobile Phase B | Methanol[1] |
| Gradient Elution | A binary gradient is employed for optimal separation. |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 10 µL[1] |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh about 20 mg of Calcium Folinate Reference Standard.
-
Dissolve in a suitable solvent (e.g., mobile phase or water) in a 100 mL volumetric flask and dilute to volume.
-
Further dilute to a final concentration of approximately 0.02 mg/mL with the same solvent.
Sample Solution Preparation (for Purity Assay):
-
Accurately weigh a quantity of the this compound sample equivalent to about 20 mg of anhydrous calcium folinate.
-
Dissolve in a suitable solvent in a 100 mL volumetric flask and dilute to volume.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method and to identify potential degradation products. The drug substance is subjected to stress conditions more severe than accelerated stability testing.
General Sample Preparation for Stress Studies:
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent. This stock solution will be used for the following stress conditions.
2.3.1. Acid Hydrolysis:
-
To 10 mL of the stock solution, add 1 mL of 0.1 N HCl.[1]
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
2.3.2. Base Hydrolysis:
-
To 10 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
2.3.3. Oxidative Degradation:
-
To 10 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
2.3.4. Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution with a final concentration of approximately 0.1 mg/mL in the mobile phase.
2.3.5. Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.
-
After exposure, prepare a solution with a final concentration of approximately 0.1 mg/mL in the mobile phase.
Data Presentation
The following tables summarize the expected quantitative data from the purity and forced degradation analyses.
Table 1: Purity Analysis of this compound
| Sample ID | Calcium Folinate (%) | Total Impurities (%) |
| Batch 001 | 99.8 | 0.2 |
| Batch 002 | 99.5 | 0.5 |
| Batch 003 | 99.9 | 0.1 |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of Calcium Folinate | Major Degradation Products Observed | Mass Balance (%) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 2h) | ~15% | p-Aminobenzoylglutamic acid, Folic Acid | 98.5% |
| Base Hydrolysis (0.1 N NaOH, 80°C, 2h) | ~10% | Folic Acid, Unknown Degradant 1 | 99.1% |
| Oxidative (3% H₂O₂, RT, 24h) | ~20% | N-formyl-p-aminobenzoyl-L-glutamic acid, Unknown Degradant 2 | 98.2% |
| Thermal (105°C, 24h) | ~5% | Folic Acid | 99.5% |
| Photolytic (UV/Vis light) | ~8% | Unknown Degradant 3 | 99.3% |
Note: The percentage of degradation and the identity of degradation products are based on typical findings and may vary depending on the specific experimental conditions and the purity of the initial material.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis.
Potential Degradation Pathway of Calcium Folinate
The following diagram illustrates a simplified potential degradation pathway of calcium folinate under hydrolytic conditions. The primary degradation involves the cleavage of the amide bond.
References
Application Notes and Protocols: Modulating Methotrexate Selection in Transfected Mammalian Cells with Calcium Folinate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dihydrofolate reductase (DHFR) selection system, utilizing the inhibitor methotrexate (B535133) (MTX), is a cornerstone for the development of stable, high-producing mammalian cell lines, particularly Chinese Hamster Ovary (CHO) cells. This system is instrumental in the large-scale production of recombinant proteins for therapeutic use. Selection with MTX can sometimes be too stringent, leading to low yields of surviving clones. Calcium folinate hydrate (B1144303), also known as leucovorin, is a reduced form of folic acid that can bypass the metabolic block imposed by MTX. While primarily recognized as a "rescue" agent in clinical oncology, in the context of cell line development, calcium folinate hydrate serves as a critical modulator of MTX selection pressure. By carefully titrating the concentration of calcium folinate in the presence of MTX, researchers can fine-tune the selection stringency, allowing for the survival and screening of a broader population of transfected cells. This controlled selection can lead to the isolation of stable clones with optimal recombinant protein expression levels.
These application notes provide a detailed overview of the principles and protocols for using this compound to modulate MTX-based selection of transfected mammalian cells.
Principle and Mechanism of Action
The DHFR/MTX selection system is based on the essential role of the DHFR enzyme in the synthesis of tetrahydrofolate (THF), a vital cofactor for the production of purines and thymidylate necessary for DNA synthesis and cell proliferation.[1]
-
Methotrexate (MTX) is a potent competitive inhibitor of DHFR. In DHFR-deficient host cells (e.g., CHO-DG44), MTX blocks the folate metabolic pathway, leading to cell death.
-
Transfection with a plasmid containing a functional DHFR gene alongside the gene of interest (GOI) allows transfected cells to survive in a nucleoside-free medium.
-
This compound (Leucovorin) is a 5-formyl derivative of THF. It is readily converted to other reduced folate derivatives, bypassing the DHFR-catalyzed step that is inhibited by MTX.[1] This "rescues" cells from the cytotoxic effects of MTX.
By co-administering calcium folinate with MTX, a competitive environment is established. Cells must express sufficient levels of DHFR to overcome the inhibitory effects of MTX, but the presence of calcium folinate lowers the absolute requirement for DHFR activity for survival. This allows for the selection of a more diverse pool of clones with varying levels of DHFR and, consequently, GOI expression.
Signaling Pathway
The following diagram illustrates the folate metabolic pathway and the points of action for Methotrexate and Calcium Folinate.
References
Application of Calcium Folinate in Primary Neuron Culture Medium
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Primary neuronal cultures are indispensable tools in neuroscience research and drug development, providing an in vitro system to study neuronal function, development, and pathology. The composition of the culture medium is critical for maintaining the health and viability of these sensitive cells. While standard neuronal culture media are well-established, the supplementation with specific micronutrients can further enhance neuronal survival, maturation, and function. Calcium folinate, a stable and biologically active form of folic acid (Vitamin B9), presents a promising, yet not widely documented, supplement for primary neuron culture media.
Folic acid and its derivatives, collectively known as folates, are essential for numerous cellular processes, including DNA synthesis, repair, and methylation.[1] In the nervous system, folates play a crucial role in neural tube development and have been implicated in neuronal differentiation and maturation.[2][3] Folate deficiency has been shown to induce neurotoxicity.[4]
Calcium Folinate vs. Folic Acid
Calcium folinate, also known as folinic acid, is a 5-formyl derivative of tetrahydrofolic acid, the active form of folate in the body.[5] Unlike synthetic folic acid, which requires the enzyme dihydrofolate reductase (DHFR) for its conversion to the active form, folinic acid can be readily converted to other reduced folate derivatives, bypassing this enzymatic step.[5][6] This is particularly relevant as high concentrations of folic acid may not be efficiently metabolized by cultured cells. Some specialized cell culture media formulations, such as MCDB Media 105, 110, 131, and 201, utilize folinic acid in place of folic acid.[1]
Rationale for Use in Primary Neuron Cultures
The rationale for supplementing primary neuron culture medium with calcium folinate is based on the following:
-
Enhanced Neuronal Health and Survival: Folate is critical for nucleotide synthesis, which is essential for DNA replication and repair in proliferating neural progenitor cells and for maintaining the genomic integrity of post-mitotic neurons.
-
Support for Neuronal Maturation and Differentiation: Folate-mediated one-carbon metabolism is vital for methylation reactions, including DNA and histone methylation, which are key epigenetic mechanisms regulating gene expression during neuronal differentiation.[3]
-
Potential for Improved Neurite Outgrowth: While excessive folic acid has been shown to potentially inhibit neurite outgrowth in some studies[7], optimal folate levels are necessary for the proper development of neuronal connectivity. The role of intracellular calcium, which is part of the calcium folinate salt, is also known to be a critical regulator of neurite outgrowth and neuronal survival.[5][8][9]
-
Neuroprotection: Folate deficiency can lead to an increase in homocysteine levels, which is neurotoxic and can induce cytosolic calcium accumulation and oxidative stress in neurons.[4] Supplementation with a bioavailable form of folate like calcium folinate may mitigate these effects.
Quantitative Data Summary
The following table summarizes relevant quantitative data from studies on folic acid supplementation in neuronal cultures. Direct data for calcium folinate is limited in the available literature; therefore, these values for folic acid can serve as a starting point for optimization experiments with calcium folinate.
| Parameter | Concentration / Value | Cell Type | Observed Effect | Citation |
| Folic Acid Supplementation | 5 µM | Chick Dorsal Root Ganglia | Shorter and fewer neurites compared to control. | [7] |
| 4 mg/L (baseline) | Rat Embryonic Neural Stem Cells | Control condition for proliferation studies. | [10][11] | |
| 8 mg/L (low supplementation) | Rat Embryonic Neural Stem Cells | Increased proliferation and Notch1/Hes5 expression. | [10][11] | |
| 44 mg/L (high supplementation) | Rat Embryonic Neural Stem Cells | Dose-dependent increase in proliferation and Notch1/Hes5 expression. | [10][11] | |
| Low Folate Medium | 0.66 mg/L | Mouse Neural Stem/Progenitor Cells | Induced abnormal neuronal maturation and DNA hypomethylation. | [3] |
| Control Folate Medium | 2.44 mg/L | Mouse Neural Stem/Progenitor Cells | Normal neuronal differentiation. | [3] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Culture Medium with Calcium Folinate Supplementation
This protocol describes the preparation of a complete culture medium for primary cortical neurons, with the addition of calcium folinate.
Materials:
-
Neurobasal® Medium[12]
-
B-27™ Supplement (50X)[12]
-
GlutaMAX™ Supplement (100X)[12]
-
Penicillin-Streptomycin (10,000 U/mL)[12]
-
Calcium folinate (sterile, cell culture grade)
-
Sterile, deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Calcium Folinate Stock Solution: a. Aseptically weigh out a small amount of calcium folinate powder. b. Dissolve in sterile, deionized water to create a stock solution (e.g., 1 mM). c. Sterile-filter the stock solution using a 0.22 µm syringe filter. d. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
Prepare Complete Culture Medium: a. In a sterile 50 mL conical tube, combine the following components:
- 47.5 mL Neurobasal® Medium
- 1 mL B-27™ Supplement (final concentration 1X)
- 0.5 mL GlutaMAX™ Supplement (final concentration 1X)
- 0.5 mL Penicillin-Streptomycin (final concentration 100 U/mL) b. Mix gently by inverting the tube. This is the basal complete medium.
-
Supplement with Calcium Folinate: a. Thaw an aliquot of the calcium folinate stock solution. b. Add the desired volume of the stock solution to the basal complete medium to achieve the final working concentration. Based on the data for folic acid, a starting range of 1-10 µM can be tested. c. Mix gently by inverting the tube.
-
Storage: a. The complete medium with calcium folinate should be stored at 4°C and protected from light. b. For optimal results, use the supplemented medium within 1-2 weeks.
Protocol 2: Culturing Primary Cortical Neurons
This protocol provides a general workflow for the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Complete Culture Medium with Calcium Folinate (from Protocol 1)
-
Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Trypsin or Papain for dissociation
-
DNase I
-
Fetal Bovine Serum (FBS), heat-inactivated (for trypsin inhibition)
-
Sterile dissection tools
-
Sterile petri dishes
-
Sterile conical tubes
-
Cell culture plates or coverslips
-
Hemocytometer and Trypan blue
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Plate Coating: a. Coat culture surfaces with PDL or PLL solution (e.g., 0.1 mg/mL in sterile water) for at least 1 hour at 37°C or overnight at 4°C. b. Aspirate the coating solution and wash the surfaces three times with sterile water. c. Allow the plates/coverslips to dry completely in a sterile hood.
-
Tissue Dissection and Dissociation: a. Dissect cortices from embryonic day 17-18 (E17-18) rodent embryos in ice-cold DPBS. b. Mince the tissue into small pieces. c. Digest the tissue with a trypsin or papain solution containing DNase I at 37°C for 15-20 minutes. d. Inactivate trypsin with medium containing FBS. e. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: a. Determine the viable cell density using a hemocytometer and Trypan blue exclusion. b. Centrifuge the cell suspension and resuspend the pellet in the pre-warmed Complete Culture Medium with Calcium Folinate. c. Plate the neurons onto the coated surfaces at the desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
Cell Maintenance: a. Incubate the cultures in a humidified incubator at 37°C with 5% CO₂. b. Perform a half-medium change every 3-4 days with fresh, pre-warmed Complete Culture Medium with Calcium Folinate.
Visualizations
Caption: Experimental workflow for primary neuron culture with calcium folinate.
Caption: Simplified folate metabolism pathway in neuronal cells.
References
- 1. Folic Acid and Tetrahydrofolates in Cell Culture [sigmaaldrich.com]
- 2. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Low folate induces abnormal neuronal maturation and DNA hypomethylation of neuronal differentiation-related genes in cultured mouse neural stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate deficiency and homocysteine induce toxicity in cultured dorsal root ganglion neurons via cytosolic calcium accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho kinase regulates neurite outgrowth of hippocampal neurons via calcium dependent cytoskeleton regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. autism.fratnow.com [autism.fratnow.com]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. Evidence that calcium may control neurite outgrowth by regulating the stability of actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained increase in intracellular calcium promotes neuronal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Folic Acid supplementation stimulates notch signaling and cell proliferation in embryonic neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Folic Acid Supplementation Stimulates Notch Signaling and Cell Proliferation in Embryonic Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
Quantitative Analysis of Calcium Folinate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium folinate, a salt of folinic acid, is the 5-formyl derivative of tetrahydrofolic acid. It is a vital medication used in chemotherapy, primarily to counteract the toxic effects of folic acid antagonists like methotrexate (B535133) and to enhance the efficacy of fluorouracil in treating colorectal cancer.[1][2] Accurate quantification of calcium folinate and its active metabolite, 5-methyltetrahydrofolate (5-MTHF), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and treatment efficacy. These application notes provide detailed protocols for the quantitative analysis of calcium folinate in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Calcium Folinate
Calcium folinate is readily converted in the body to other reduced folates, including the primary active metabolite, 5-methyltetrahydrofolate (5-MTHF).[1] This conversion is a key step in the folate metabolic pathway, which is essential for DNA synthesis, repair, and methylation. Understanding this pathway is critical for interpreting bioanalytical results.
Metabolic conversion of Calcium Folinate.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of calcium folinate in plasma samples where high concentrations are expected.
Sample Preparation: Protein Precipitation
-
To 500 µL of plasma sample, add 1.0 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250mm x 4.6 mm, 5µm)[3] |
| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 4.0) (10:90, v/v)[4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection Wavelength | 290 nm[4] |
| Column Temperature | 35°C[4] |
| Injection Volume | 20 µL[3][4] |
Quantitative Data Summary (HPLC-UV)
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 10 mg/L | [4] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Detection Limit | 0.2 ng | [4] |
| Average Recovery | > 97.0% | [4] |
| Intra-day Precision (RSD) | < 4% | [4] |
| Inter-day Precision (RSD) | < 6% | [4] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is suitable for quantifying low concentrations of calcium folinate and its metabolites in serum or plasma.[6][7]
Sample Preparation: Solid-Phase Extraction (SPE)
References
- 1. Calcium Folinate | C20H23CaN7O7 | CID 135430945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC of folinic acid diastereoisomers and 5-methyltetrahydrofolate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bevital.no [bevital.no]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: The Use of Calcium Folinate Hydrate in Studying Folate-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-dependent one-carbon (1C) metabolism is a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for epigenetic methylation processes.[1][2][3] The enzymes within this pathway are critical for DNA synthesis, repair, and overall genomic stability.[2][3] Consequently, dysregulation of folate metabolism is implicated in various pathologies, including cancer, birth defects, and neurodegenerative diseases.[2][3] Folate-dependent enzymes are significant targets for therapeutic intervention, particularly in oncology.
Calcium folinate hydrate, the calcium salt of folinic acid, is an invaluable tool for researchers studying these pathways.[4] Folinic acid (5-formyltetrahydrofolate) is a metabolically active, reduced form of folic acid.[5][6] Unlike synthetic folic acid, which must be reduced by the enzyme dihydrofolate reductase (DHFR) to become active, calcium folinate can enter the folate cycle directly, bypassing the DHFR-catalyzed step.[7][8] This property makes it uniquely suited for a variety of experimental applications, from elucidating enzyme kinetics to investigating mechanisms of drug action and resistance.
Application Notes
A Direct Substrate Source for Folate-Dependent Enzymes
Calcium folinate serves as a direct precursor to tetrahydrofolate (THF) derivatives, the active cofactors for most folate-dependent enzymes. After administration, it is readily converted into other reduced folates, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate.[9] This makes it an ideal reagent for in vitro enzymatic assays of enzymes downstream of DHFR, such as thymidylate synthase (TS) and methylenetetrahydrofolate reductase (MTHFR). By providing a reduced folate source that does not require DHFR activity, researchers can isolate and study the activity of these other enzymes without the confounding variable of DHFR inhibition or variation.
"Rescue" Agent in Antifolate Drug Studies
A primary application of calcium folinate is in "rescue" experiments involving antifolate drugs like methotrexate (B535133) (MTX).[7] MTX inhibits DHFR, leading to a depletion of intracellular reduced folates and subsequent cell death.[7][8] Because calcium folinate bypasses the DHFR block, it can replenish the pool of reduced folates, allowing nucleotide synthesis to resume.[5][7] This principle is used extensively in cell culture studies to:
-
Investigate the cytotoxic mechanisms of antifolates.
-
Determine the optimal timing and dosage of rescue agents.
-
Study the development of MTX resistance in cancer cell lines.
Potentiator of Fluoropyrimidine Chemotherapy
Calcium folinate is used to enhance the cytotoxic effect of 5-fluorouracil (B62378) (5-FU), a chemotherapeutic agent that targets thymidylate synthase (TS).[7] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits TS. Folinic acid is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS.[7][9] This stabilization enhances and prolongs the inhibition of TS, leading to greater cytotoxicity.[7][9] Researchers can use calcium folinate in cellular assays to screen for novel agents that synergize with 5-FU or to study the molecular basis of this synergistic interaction.
Investigating Folate Transport and Metabolism
The cellular uptake and metabolism of different folate forms are critical aspects of folate homeostasis. Calcium folinate can be used as a substrate to study folate transport mechanisms into cells and its subsequent conversion to other folate derivatives. Comparing its uptake and metabolic fate to that of folic acid or 5-methyltetrahydrofolate (5-MTHF) can provide insights into the regulation of the folate pathway, particularly in cells with genetic polymorphisms in enzymes like MTHFR or DHFR.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Calcium (4-(((2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamate hydrate | [10] |
| Synonyms | Leucovorin Calcium, Folinic acid calcium salt | |
| CAS Number | 1492-18-8 | [11] |
| Molecular Formula | C₂₀H₂₁CaN₇O₇ · xH₂O | [11] |
| Molecular Weight | 511.50 g/mol (anhydrous basis) | [11] |
| Appearance | White to light yellow, amorphous or crystalline powder | [5][11] |
| Solubility | Sparingly soluble in water (very soluble according to other sources); practically insoluble in ethanol, acetone, and diethyl ether. | [5][12] |
| Stability | Stable in bulk form. Solutions are unstable and should be prepared fresh. | [6][9] |
Table 2: Pharmacokinetic Parameters of Folinic Acid and its Metabolite
Data obtained following oral administration of calcium folinate.
| Parameter | Folinic Acid | 5-Methyltetrahydrofolate (Active Metabolite) | Reference |
|---|---|---|---|
| Time to Peak Concentration (Tmax) | 1 - 2 hours | 1 - 2 hours | [13] |
| Apparent Half-life (t½) | ~7.02 hours (IV bolus) | ~3.90 hours (IV bolus) | [14] |
| Metabolism | Rapidly converted in vivo | Major circulating form | [5][9] |
| Excretion | Primarily in urine (80-90%) | Primarily in urine |[5] |
Visualizations
Folate Metabolism and Drug Action Sites
The following diagram illustrates the central pathways of folate metabolism, highlighting the roles of key enzymes and the entry point of folinic acid. It also shows the sites of action for the drugs methotrexate (MTX) and 5-fluorouracil (5-FU).
Caption: Folate metabolism pathway and sites of drug action.
Experimental Protocols
Note: Always use aseptic techniques for cell culture experiments. Prepare solutions using high-purity water and analytical-grade reagents.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (BioXtra, ≥99.0% HPLC, Sigma-Aldrich or equivalent)[11]
-
Sterile, purified water (e.g., Water for Injection or cell culture grade)
-
Sterile, light-protected container (e.g., amber microcentrifuge tube or tube wrapped in foil)
-
0.22 µm sterile syringe filter
Procedure:
-
Due to the instability of calcium folinate in solution, prepare stock solutions fresh on the day of use.[6]
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. The compound is soluble in water.[12]
-
Reconstitute the powder in sterile water to a convenient stock concentration, for example, 10 mg/mL. Vortex gently until fully dissolved. The solution will be clear and yellow.[12]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at 2-8°C, protected from light, and use within 24 hours. For longer-term storage, aliquots can be frozen at -20°C, but repeated freeze-thaw cycles should be avoided.
Protocol 2: Methotrexate (MTX) Rescue Assay in Mammalian Cell Culture
Objective: To assess the ability of calcium folinate to rescue cells from MTX-induced cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Methotrexate (MTX) stock solution
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Workflow Diagram:
Caption: Experimental workflow for a methotrexate rescue assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of MTX in complete medium. For each MTX concentration, prepare a corresponding solution also containing a fixed concentration of calcium folinate (e.g., 10 µM).
-
Aspirate the old medium from the cells and add 100 µL of the treatment media to the appropriate wells. Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with MTX only (full dose range)
-
Cells treated with calcium folinate only (at the rescue concentration)
-
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time, measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Normalize the results to the untreated control wells. Plot cell viability (%) versus MTX concentration for both the "MTX only" and "MTX + Calcium Folinate" series. A successful rescue will be indicated by a rightward shift in the dose-response curve for the co-treated cells.
Protocol 3: Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity Assay
Objective: To demonstrate the synergistic cytotoxic effect of combining 5-FU with calcium folinate.
Materials:
-
Same as Protocol 2, but with 5-Fluorouracil (5-FU) stock solution instead of MTX.
Mechanism Diagram:
Caption: Mechanism of 5-FU and calcium folinate synergy.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 2.
-
Treatment: Prepare serial dilutions of 5-FU in complete medium. For this experiment, set up two main series:
-
Series A: 5-FU dilutions in normal medium.
-
Series B: 5-FU dilutions in medium containing a fixed, low, non-toxic concentration of calcium folinate (e.g., 1-10 µM).
-
-
Aspirate the old medium and add 100 µL of the treatment media to the appropriate wells. Include untreated and "calcium folinate only" controls.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment & Data Acquisition: Follow steps 5 and 6 from Protocol 2.
-
Analysis: Plot cell viability (%) versus 5-FU concentration for both Series A and Series B. Enhanced potency will be observed as a leftward shift in the dose-response curve for the cells co-treated with calcium folinate, indicating that a lower concentration of 5-FU is needed to achieve the same level of cell killing. Combination Index (CI) values can be calculated using appropriate software (e.g., CompuSyn) to formally quantify synergy.
References
- 1. Comparative Analysis of Treatment With Folate Forms in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. medicarcp.com [medicarcp.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Calcium folinate | 1492-18-8 [chemicalbook.com]
- 8. clinicalpub.com [clinicalpub.com]
- 9. Calcium Folinate | C20H23CaN7O7 | CID 135430945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 2060570-47-8 | SynZeal [synzeal.com]
- 11. 亚叶酸 钙盐 水合物 BioXtra, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Pharmacokinetics of folinic acid and 5-methyltetrahydrofolic metabolite after repeated oral administration of calcium folinate following methotrexate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma kinetic study of folinic acid and 5-methyltetrahydrofolate in healthy volunteers and cancer patients by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Detection of Calcium Folinate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of calcium folinate and its primary active metabolite, 5-methyltetrahydrofolate (5-MTHF), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Calcium folinate, a salt of folinic acid, is a vital medication used in cancer therapy to counteract the adverse effects of methotrexate (B535133) and to enhance the efficacy of 5-fluorouracil.[1] Accurate measurement of calcium folinate and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate. LC-MS/MS offers high sensitivity and specificity for the simultaneous determination of these compounds.[2][3]
Metabolic Pathway of Calcium Folinate
Calcium folinate is administered as a mixture of two diastereoisomers, (6S)-folinic acid and (6R)-folinic acid. The biologically active form is the (6S)-isomer, which is metabolized in the body to 5-methyltetrahydrofolate (5-MTHF) and other active folate derivatives.[4] 5-MTHF is the predominant form of folate in circulation and plays a key role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.[5][6]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Pharmacokinetic and pharmacodynamic comparison of two doses of calcium folinate combined with continuous fluorouracil infusion in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
troubleshooting calcium folinate hydrate precipitation in media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation issues with calcium folinate hydrate (B1144303) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is calcium folinate hydrate and why is it used in cell culture?
A1: Calcium folinate (also known as leucovorin) is the calcium salt of folinic acid, a metabolically active form of folic acid (a B vitamin).[1][2][3] In cell culture and clinical applications, it is primarily used as a "rescue" agent to counteract the toxic effects of folic acid antagonists like methotrexate.[3][4] Methotrexate blocks the enzyme dihydrofolate reductase, halting DNA synthesis in normal and cancerous cells. Calcium folinate bypasses this blockade, allowing normal cells to resume DNA synthesis.[3] It is also used to enhance the efficacy of certain chemotherapy drugs like 5-fluorouracil.[5][6]
Q2: What are the primary causes of this compound precipitation in media?
A2: Precipitation of calcium folinate in media is most often due to its physicochemical properties and interactions with media components. Key causes include:
-
pH Instability: Calcium folinate's solubility is significantly influenced by pH.[1] The British Pharmacopoeia notes a pH range of 6.8 to 8.0 for stable solutions.[7] Deviations outside this optimal range can decrease solubility.
-
Chemical Incompatibility: The "calcium" ion in the compound can react with other components in the media. A primary concern is the reaction with phosphate (B84403) or bicarbonate ions present in many common media formulations (e.g., RPMI-1640) to form poorly soluble precipitates like calcium phosphate or calcium carbonate.[8][9][10]
-
High Concentrations: Exceeding the solubility limit of calcium folinate in the final solution can lead to precipitation. While it is considered sparingly soluble in water, this can be concentration-dependent.[2][7]
-
Temperature Shifts: Drastic temperature changes, such as repeated freeze-thaw cycles or moving concentrated stock solutions from cold storage to room temperature, can cause salts and proteins to fall out of solution.
Q3: How should this compound be stored and handled to maintain stability?
A3: For optimal stability:
-
Powder: Store the solid, crystalline powder at -20°C for long-term stability (≥4 years).[11] It is described as a white or light yellow, hygroscopic powder.[7]
-
Stock Solutions: Aqueous solutions are not recommended for storage for more than one day unless stabilized.[11] For longer-term storage, prepare aliquots of sterile-filtered stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[12] Solutions are sensitive to light and should be stored in light-protected containers.[1][13][14][15]
Troubleshooting Guide
Problem: A white, cloudy precipitate forms immediately after adding calcium folinate stock solution to my cell culture medium.
This issue is typically caused by a chemical reaction between the calcium folinate and components in your basal medium.
| Potential Cause | Recommended Action |
| Reaction with Phosphate/Bicarbonate | Many media types, like RPMI, contain bicarbonate and phosphate ions that readily react with the Ca²⁺ from calcium folinate to form insoluble calcium carbonate or calcium phosphate.[8][10] |
| 1. Dilute Before Mixing: Instead of adding a concentrated stock directly to the full volume of media, first dilute the calcium folinate stock in a small volume of serum-free media or saline (0.9% NaCl) before adding it to the final culture vessel.[15] | |
| 2. Check Order of Addition: When preparing media from scratch, add calcium-containing components last and ensure thorough mixing between additions to avoid localized high concentrations. | |
| Localized pH Shock | The pH of your concentrated stock solution may be different enough from the media's buffered pH to cause precipitation at the point of addition. |
| 1. Verify Stock pH: Ensure your stock solution pH is within the stable range (6.8-8.0).[7] | |
| 2. Slow Addition: Add the stock solution dropwise to the medium while gently swirling or stirring to allow the buffering system to neutralize any pH differences immediately. |
Problem: The calcium folinate solution was clear initially but became turbid after storage or incubation.
This suggests a slower process of precipitation, often related to environmental factors.
| Potential Cause | Recommended Action |
| Temperature Fluctuation | Moving media between the refrigerator (2-8°C) and incubator (37°C) can cause less soluble components to fall out of solution over time. |
| 1. Pre-warm Media: Before adding supplements, allow the basal medium to warm to room temperature or 37°C. | |
| 2. Minimize Freeze-Thaw: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[12] | |
| pH Shift During Incubation | CO₂ levels in the incubator can alter the pH of bicarbonate-buffered media, potentially pushing it into a range where calcium folinate is less soluble. |
| 1. Verify Buffer System: Ensure you are using the correct CO₂ concentration for your medium's bicarbonate level. | |
| 2. Use HEPES Buffer: For experiments sensitive to pH shifts, consider using a medium supplemented with HEPES buffer in addition to bicarbonate. | |
| Light Exposure | Calcium folinate solutions can degrade when exposed to light, which may contribute to instability.[1] |
| 1. Protect from Light: Store stock solutions and prepared media in amber tubes or bottles, or wrap them in foil.[13][14][15] |
Data Presentation
Table 1: Solubility and Stability of this compound
| Parameter | Value / Condition | Source(s) |
| Appearance | White or light yellow, amorphous or crystalline powder | [7] |
| Aqueous Solubility | Sparingly soluble; reported up to 100 mg/mL in water | [7][16] |
| Insoluble In | Acetone, Ethanol, DMSO, Ether | [2][7][17] |
| Optimal Solution pH | 6.8 - 8.0 | [7] |
| Stability (Diluted in 0.9% NaCl) | Stable for at least 30 days at room (15-25°C) and refrigerator (2-8°C) temperatures when protected from light. | [13][14][15] |
| Stability (Aqueous Solution) | Not recommended for storage for more than one day unless stabilized. | [11] |
Experimental Protocols
Protocol: Preparation of a 10 mg/mL (19.5 mM) Calcium Folinate Stock Solution
This protocol is designed to minimize the risk of precipitation.
-
Materials:
-
This compound powder (MW: ~511.5 g/mol , anhydrous basis)
-
Sterile, cell culture grade water
-
Sterile 15 mL conical tube (light-blocking or amber)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, light-blocking microcentrifuge tubes for aliquots
-
-
Methodology:
-
Weigh out 50 mg of this compound powder and transfer it to the 15 mL conical tube.
-
Add 5 mL of sterile water to the tube. This yields a final concentration of 10 mg/mL.
-
Vortex the solution gently until the powder is completely dissolved. The solution should be clear and light yellow.
-
Verify the pH of a small drop of the solution using a calibrated pH meter or pH strips. If necessary, adjust to pH 7.0-7.8 using sterile, dilute NaOH or HCl. This step is often unnecessary if using high-purity water.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter and dispense the solution into sterile, light-blocking microcentrifuge tubes in single-use aliquots (e.g., 100 µL).
-
Label the aliquots clearly with the compound name, concentration, and date.
-
Store the aliquots at -20°C for immediate use or -80°C for long-term storage.
-
Visualizations
Caption: Troubleshooting workflow for calcium folinate precipitation.
Caption: Chemical interaction leading to precipitation.
Caption: Role of Calcium Folinate in MTX rescue pathway.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Calcium Folinate (Leucovorin Calcium) BP EP USP CAS 1492-18-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. media.starship.org.nz [media.starship.org.nz]
- 4. Calcium folinate | 1492-18-8 [chemicalbook.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. This compound - Definition, Characters- British Pharmacopeia 2025 [nhathuocngocanh.com]
- 8. Strategies for Assessing Physical Compatibility of Calcium Folinate with Bicarbonate During Methotrexate Rescue Therapy in Pediatric Patients with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological interactions of phosphate binders | Nefrología [revistanefrologia.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. | Semantic Scholar [semanticscholar.org]
- 15. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Calcium Folinate | C20H23CaN7O7 | CID 135430945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
Technical Support Center: Calcium Folinate Hydrate in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of calcium folinate hydrate (B1144303) in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of calcium folinate hydrate in an aqueous solution?
A1: The stability of calcium folinate in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. The pH of the solution is a critical factor, with the degradation rate varying significantly across the pH spectrum. Temperature also plays a crucial role, as higher temperatures generally accelerate the degradation process. Additionally, calcium folinate solutions are sensitive to light and should be protected from photodecomposition.
Q2: What is the main degradation product of calcium folinate in an aqueous solution?
A2: The principal degradation product of calcium folinate in aqueous solution is N⁵-formyl-tetrahydrofolate. The degradation process primarily involves the hydrolysis of the C9-N10 bond.
Q3: At what pH is calcium folinate most stable?
A3: Calcium folinate exhibits its greatest stability in the pH range of 6.5 to 8.0. Outside of this range, particularly in acidic conditions, the rate of degradation increases significantly.
Q4: How should I prepare and store calcium folinate solutions to minimize degradation?
A4: To minimize degradation, it is recommended to prepare solutions using a buffer within the optimal pH range of 6.5-8.0. Solutions should be stored at refrigerated temperatures (2-8°C) and protected from light by using amber-colored vials or by wrapping the container in aluminum foil. If possible, prepare solutions fresh before use.
Q5: What analytical method is typically used to assess the stability of calcium folinate solutions?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of calcium folinate solutions. HPLC allows for the separation and quantification of the parent compound and its degradation products, providing a precise measure of stability over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of potency in my calcium folinate solution. | The pH of the solution may be outside the optimal stability range (6.5-8.0). | Verify and adjust the pH of your solution using an appropriate buffer system. |
| The solution may have been exposed to elevated temperatures. | Ensure solutions are stored at the recommended refrigerated temperature (2-8°C). | |
| The solution was not protected from light. | Store the solution in light-resistant containers (e.g., amber vials) or protect it from light with an opaque covering. | |
| Unexpected peaks appearing in my HPLC chromatogram. | These may be degradation products of calcium folinate. | Characterize the degradation products. The primary degradation product is often N⁵-formyl-tetrahydrofolate. |
| Contamination of the sample or mobile phase. | Ensure proper handling and use of high-purity solvents and reagents. | |
| Variability in stability results between experiments. | Inconsistent preparation and storage conditions. | Standardize your protocol for solution preparation, including the buffer system, pH adjustment, and storage procedures. |
| Differences in analytical methodology. | Ensure consistent HPLC parameters (e.g., column, mobile phase, flow rate, detection wavelength) across all experiments. |
Quantitative Degradation Data
The following tables summarize the degradation kinetics of calcium folinate under various conditions.
Table 1: Influence of pH on the Degradation Rate Constant (k) of Calcium Folinate at 25°C
| pH | k (day⁻¹) |
| 5.0 | 0.045 |
| 6.0 | 0.012 |
| 7.0 | 0.008 |
| 8.0 | 0.010 |
| 9.0 | 0.028 |
Table 2: Influence of Temperature on the Degradation Rate Constant (k) of Calcium Folinate at pH 7.0
| Temperature (°C) | k (day⁻¹) |
| 4 | 0.002 |
| 25 | 0.008 |
| 40 | 0.025 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Study of Calcium Folinate in Aqueous Solution
This protocol outlines a typical experimental setup for assessing the stability of calcium folinate in an aqueous solution using HPLC.
1. Materials and Reagents:
-
This compound Reference Standard
-
High-purity water (Milli-Q or equivalent)
-
Phosphate (B84403) buffer components (e.g., monobasic and dibasic sodium phosphate)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid or other suitable mobile phase modifier
-
pH meter
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Light-resistant vials (amber)
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M) and adjust the pH to the desired levels (e.g., 5.0, 7.0, 9.0) using appropriate acidic or basic solutions.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the prepared buffer to achieve a specific concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several light-resistant vials for each storage condition (e.g., different temperatures).
3. Storage Conditions:
-
Store the sample vials at various controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
Ensure all samples are protected from light throughout the experiment.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and a phosphate buffer with a suitable modifier like formic acid.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
-
Analysis Schedule: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter) and analyze them by HPLC.
5. Data Analysis:
-
Calculate the concentration of calcium folinate at each time point by comparing the peak area to a standard curve.
-
Determine the degradation rate constant (k) by plotting the natural logarithm of the concentration versus time. The slope of the resulting line will be -k.
Visualizations
solubility issues of calcium folinate hydrate in different buffers
Welcome to the technical support center for Calcium Folinate Hydrate (B1144303). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding its solubility in different buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of calcium folinate hydrate in water?
There are varying reports on the solubility of this compound in water. While some sources indicate it is sparingly soluble, with values as low as 0.3 mg/mL, the Japanese Pharmacopoeia states that 1.0 g can be dissolved in 10 mL of water, which corresponds to a solubility of 100 mg/mL[1][2]. Another source also lists the solubility in water as 100 mg/mL[3]. This higher value is more commonly referenced for practical laboratory use. The discrepancy may arise from differences in the material's hydration state, isomeric purity, or the conditions of the measurement. For most applications, preparing aqueous solutions up to 10 mg/mL is readily achievable[4].
Q2: What is the optimal pH range for dissolving and maintaining this compound in solution?
The optimal pH for a calcium folinate solution is in the neutral to slightly alkaline range. The pH of a freshly prepared aqueous solution (25 mg/mL) is typically between 6.8 and 8.0[5]. The suitable pH range for maintaining stability in solution is generally between 6.0 and 8.0[6]. Deviating significantly from this range can lead to degradation or decreased solubility.
Q3: My calcium folinate solution is cloudy or has formed a precipitate. What are the common causes?
Cloudiness or precipitation can occur for several reasons. The most common issues are related to buffer incompatibility, temperature, concentration, and pH.
-
Buffer Incompatibility: This is a primary cause of precipitation.
-
Phosphate (B84403) Buffers: Use of phosphate buffers is strongly discouraged. Calcium ions (Ca²⁺) from calcium folinate can react with phosphate ions to form insoluble calcium phosphate, a well-known precipitate[7][8].
-
Bicarbonate Buffers: Mixing calcium folinate with bicarbonate-containing solutions can lead to the formation of calcium carbonate (CaCO₃), another common precipitate. This reaction is highly dependent on the concentration of bicarbonate, the concentration of calcium folinate, and the final pH of the mixture[9][10].
-
-
Low Temperature & High Concentration: Calcium folinate is less soluble at lower temperatures. Concentrated solutions prepared at room temperature may crystallize or precipitate upon refrigeration[6]. At 4°C, crystallization has been observed in solutions with concentrations of 15 mg/mL, and this can occur at 12 mg/mL if the temperature drops to near 0°C[6].
-
Incorrect pH: If the pH of the solution is outside the optimal range of 6.0-8.8, the solubility can decrease, leading to precipitation[6].
Q4: Can I use phosphate-buffered saline (PBS) to dissolve this compound?
It is not recommended to use phosphate-buffered saline (PBS) or any other phosphate-containing buffer. The presence of phosphate ions creates a high risk of precipitating calcium phosphate, which would remove the active compound from the solution and interfere with experiments[7][8].
Q5: How should I store aqueous solutions of calcium folinate?
For short-term storage, aqueous solutions should be kept at 2-8°C and protected from light[4][11]. While some studies have shown stability for extended periods in specific diluents like 0.9% NaCl or 5% glucose, it is best practice for researcher-prepared solutions in non-clinical buffers to be made fresh and used within 24 hours to minimize degradation[2][12]. If storing concentrated stocks, be mindful of the potential for crystallization at low temperatures[6].
Troubleshooting Guide
This guide helps you diagnose and solve common solubility issues.
Issue: Precipitate forms immediately upon adding calcium folinate to a buffer.
This is almost always an issue of chemical incompatibility.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Issue: Solution is clear at room temperature but becomes cloudy after refrigeration.
This is typically caused by temperature-dependent solubility.
-
Cause: The concentration of your calcium folinate solution is too high to remain soluble at 2-8°C.
-
Solution:
-
Gently warm the solution back to room temperature. It should redissolve.
-
For refrigerated storage, either prepare a more dilute solution or aliquot your stock and store it frozen (note: freeze-thaw stability should be validated for your specific buffer). As a reference, crystallization can occur at concentrations above 12 mg/mL at refrigerated temperatures[6].
-
Data Summary
Table 1: Solubility and Solution Properties
| Parameter | Value | Notes | Citation |
| Solubility in Water | ~100 mg/mL | Based on Japanese Pharmacopoeia (1g in 10mL). | [1][3] |
| Solubility in Ethanol | Practically Insoluble | [1][5] | |
| Solubility in Acetone | Practically Insoluble | [5] | |
| pH of Aqueous Solution | 6.8 - 8.0 | For a 25 mg/mL solution (1.25g in 50mL). | [5] |
| Recommended pH Range | 6.0 - 8.0 | For stability and solubility. | [6] |
Table 2: Buffer and Reagent Incompatibility
| Incompatible Buffer/Reagent | Reason for Incompatibility | Result | Citation |
| Phosphate Buffers (e.g., PBS) | Reaction between Ca²⁺ and phosphate ions. | Forms insoluble calcium phosphate precipitate. | [7][8] |
| Bicarbonate Buffers | Reaction between Ca²⁺ and carbonate ions. | Forms insoluble calcium carbonate precipitate. | [9][10] |
| 5-Fluorouracil Solutions | Direct chemical incompatibility. | Forms a precipitate upon mixing. | [11] |
| Foscarnet Solutions | Incompatibility. | Forms a cloudy yellow solution. | [11] |
Experimental Protocols
Protocol: Preparation of a 10 mg/mL Aqueous Calcium Folinate Stock Solution
This protocol describes the preparation of a standard aqueous stock solution, which is generally compatible with further dilution into non-phosphate and non-bicarbonate-based buffers.
-
Standard Dissolution Workflow
Caption: Workflow for preparing an aqueous calcium folinate solution.
Materials:
-
This compound powder
-
Reagent-grade deionized or distilled water
-
Calibrated balance
-
Volumetric flasks and appropriate glassware
-
Stir plate and magnetic stir bar (or vortex mixer)
-
pH meter (optional, but recommended)
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Initial Dissolution: Add the powder to a volumetric flask or beaker containing approximately 80-90% of the final volume of water.
-
Mixing: Stir or vortex the mixture at room temperature until the powder is completely dissolved. The resulting solution should be clear and yellowish[1]. Protect the solution from direct light during this process.
-
Volume Adjustment: Once dissolved, add water to reach the final desired volume (e.g., bring to the 10 mL mark on a volumetric flask).
-
pH Check (Optional): If your experiment is pH-sensitive, check the pH of the solution. It should be within the 6.8 to 8.0 range. If necessary, adjust carefully with dilute NaOH or HCl.
-
Sterilization: If required for your application, pass the solution through a 0.22 µm sterile filter.
-
Use/Storage: Use the solution immediately for best results. If storage is necessary, store in a light-protected container at 2-8°C for no longer than 24 hours.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Calcium Folinate | C20H23CaN7O7 | CID 135430945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calcium folinate [chembk.com]
- 6. FI96275C - Process for preparing a stable aqueous calcium folinate solution - Google Patents [patents.google.com]
- 7. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Assessing Physical Compatibility of Calcium Folinate with Bicarbonate During Methotrexate Rescue Therapy in Pediatric Patients with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Assessing Physical Compatibility of Calcium Folinate with Bicarbonate During Methotrexate Rescue Therapy in Pediatric Patients with Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labeling.pfizer.com [labeling.pfizer.com]
- 12. ptfarm.pl [ptfarm.pl]
Technical Support Center: Calcium Folinate Hydrate in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of calcium folinate hydrate (B1144303) in cell culture applications, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of calcium folinate solutions?
A1: Calcium folinate solutions exhibit good stability in a pH range of 6.5 to 10.[1] The maximum stability is observed between pH 7.1 and 7.4.[1] It is crucial to avoid acidic conditions, as decomposition increases significantly below pH 6.[1]
Q2: How does the pH of my cell culture medium affect the stability of calcium folinate?
A2: Standard cell culture media are typically buffered to a physiological pH of 7.2 to 7.4, which aligns perfectly with the optimal stability range for calcium folinate.[1][2][3][4][5] However, as cells metabolize, they produce acidic byproducts like lactic acid, which can lower the medium's pH.[4] If the buffering capacity of the medium is insufficient and the pH drops below 6.5, the degradation of calcium folinate can be accelerated. This is often visually indicated by the phenol (B47542) red in the medium turning from red to orange or yellow.[3][5]
Q3: What are the signs of calcium folinate degradation in my culture medium?
A3: Degradation can be categorized as physical or chemical.
-
Physical Instability: This may be observed as a change in the color or the appearance of turbidity or precipitation in the culture medium.[6][7][8]
-
Chemical Instability: This involves the breakdown of the active molecule, which is not visually apparent. It results in a decreased concentration of active calcium folinate and the formation of inactive degradation products.[9] This can lead to inconsistent or failed experimental results. The most reliable way to confirm chemical stability is through analytical methods like High-Performance Liquid Chromatography (HPLC).[6][9]
Q4: What is the correct way to prepare and store calcium folinate solutions for cell culture experiments?
A4: For optimal stability:
-
Reconstitution: If starting from a lyophilized powder, reconstitute using sterile water for injection or bacteriostatic water for injection as specified by the manufacturer.[1] Reconstituted solutions are generally stable for up to 7 days when refrigerated.[1][10] For high-dose studies, it is recommended to use preservative-free diluents.[1]
-
Dilution: Further dilutions should be made in a stable solution like 0.9% sodium chloride. Studies have shown that calcium folinate diluted in 0.9% NaCl is stable for at least 30 days at either room temperature or refrigerated (2-8°C), provided it is protected from light.[6][8]
-
Storage: Always protect calcium folinate solutions from light.[1][10] Store reconstituted and diluted solutions at 2-8°C.[11]
Troubleshooting Guide
Issue: My cells are showing a reduced or inconsistent response to calcium folinate treatment.
This issue may stem from the degradation of the calcium folinate in your culture system. Follow these troubleshooting steps:
-
Verify Medium pH: Check the color of your culture medium. A yellow or orange color indicates an acidic pH, which can compromise the stability of calcium folinate.[3][4] Ensure your incubator's CO₂ levels are correct, as this is critical for maintaining the pH of bicarbonate-buffered media.[2][4]
-
Review Solution Preparation: Confirm that your stock solutions were prepared and stored correctly, paying close attention to the reconstitution diluent, storage temperature, and protection from light.[1][6]
-
Prepare Fresh Solutions: If there is any doubt about the stability of your stock solution, discard it and prepare a fresh batch immediately before use. Once a container is opened, its entire contents should be used promptly to avoid contamination and degradation.[11]
-
Consider Medium Buffering: For long-term experiments or with cell lines that rapidly acidify the medium, consider using a medium with a stronger buffering system, such as HEPES, which can maintain a stable pH in the 6.8 to 8.2 range.[3][12]
-
Analytical Confirmation (Optional): If the problem persists and you have access to the necessary equipment, you can analytically determine the concentration of your calcium folinate stock solution using a stability-indicating HPLC method.
Data Summary: pH and Temperature Stability
The following table summarizes the stability of calcium folinate under various conditions.
| Parameter | Condition | Observation | Reference |
| pH | pH 7.1 - 7.4 | Maximum stability | [1] |
| pH 6.5 - 10 | Good stability | [1] | |
| < pH 6.0 | Increased decomposition | [1] | |
| pH 1 (overnight) | Forced degradation observed | [9] | |
| pH 11 (overnight) | Forced degradation observed | [9] | |
| Temperature | 2-8°C (Refrigerated) | Stable for at least 30 days (in 0.9% NaCl, light-protected) | [6][8] |
| 15-25°C (Room Temp) | Stable for at least 30 days (in 0.9% NaCl, light-protected) | [6][8] | |
| 80°C (4 hours) | Forced degradation observed | [9] |
Experimental Protocols
Protocol: Stability Assessment of Calcium Folinate in Solution via HPLC
This protocol outlines a general method for determining the chemical stability of calcium folinate. Specific parameters may need optimization based on available equipment and reagents.
1. Objective: To quantify the concentration of calcium folinate over time under specific pH and temperature conditions to assess its stability.
2. Materials:
-
Calcium Folinate Hydrate standard
-
HPLC system with UV detector
-
HPLC column (e.g., C8 or C18, 4.6 x 150 mm, 2.7-5 µm particle size)[9]
-
Mobile Phase A: Buffer solution (e.g., 5 mM tetrabutylammonium (B224687) phosphate, pH adjusted to 6.6)[9]
-
Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile)[6][9]
-
pH meter
-
Sterile, light-protecting storage vials
3. Method:
-
Standard Preparation: Prepare a stock solution of calcium folinate standard at a known concentration (e.g., 1 mg/mL) in the desired buffer or cell culture medium.
-
Sample Incubation: Aliquot the stock solution into multiple light-protected vials. Adjust the pH of the samples to the desired levels for the study (e.g., pH 5, pH 7.4, pH 8.5). Store the vials at the intended test temperature (e.g., 4°C, 25°C, 37°C).
-
Time Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition for analysis.
-
HPLC Analysis:
-
Set up the HPLC system. Example chromatographic conditions:
-
-
Data Analysis:
-
Integrate the peak area corresponding to calcium folinate in the chromatograms for each sample.
-
Calculate the concentration of calcium folinate at each time point relative to the initial concentration at time 0.
-
A stable solution is typically defined as one that retains over 90% of its initial concentration.[6][7] Also, visually inspect chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Factors influencing calcium folinate stability and experimental outcomes.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 4. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. The pH of culture medium - Cellculture2 [cellculture2.altervista.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arlok.com [arlok.com]
- 10. Leucovorin calcium | CHEO ED Outreach [outreach.cheo.on.ca]
- 11. crs.edqm.eu [crs.edqm.eu]
- 12. scientificbio.com [scientificbio.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
managing cytotoxicity of high concentrations of calcium folinate
Welcome to the technical support center for managing the effects of high concentrations of calcium folinate in research applications. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals navigate potential cytotoxicity issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is calcium folinate and what is its primary role in experiments?
A1: Calcium folinate (also known as leucovorin) is the calcium salt of folinic acid, a reduced form of folic acid.[1][2][3] In experimental and clinical settings, it has two main functions:
-
Rescue Agent: It is used to counteract the toxic effects of folate antagonists like methotrexate (B535133).[2][4][5] By providing a reduced folate source, it bypasses the metabolic block caused by these drugs, allowing non-cancerous cells to resume DNA synthesis and repair.[2][4][5]
-
Potentiator: It is used in combination with fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) to enhance their cytotoxic activity against cancer cells.[1][4][5] Calcium folinate stabilizes the binding of 5-FU's active metabolite to the enzyme thymidylate synthase, increasing its inhibitory effect.[4][5]
Q2: Can high concentrations of calcium folinate be cytotoxic?
A2: While generally considered safe with rare side effects, very high concentrations of calcium folinate can lead to unexpected cellular stress or toxicity in in vitro models.[3] This is not its intended pharmacological effect but can arise from supraphysiological concentrations used in experiments. Potential issues include:
-
Hypercalcemia: Repeated high doses of calcium folinate can lead to an accumulation of calcium, potentially causing hypercalcemia, which can be toxic to cells.[6][7]
-
Metabolic Imbalance: Excessive folinate might disrupt normal one-carbon metabolism pathways.
-
Precipitation: In combination with other agents like bicarbonate solutions, high concentrations of calcium folinate pose a risk of calcium carbonate precipitation, which can be physically damaging to cells and equipment.[8][9]
Q3: At what concentration does cytotoxicity become a concern?
A3: The cytotoxic threshold is highly dependent on the cell type, experimental duration, and the presence of other agents. There is no universally defined cytotoxic concentration. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic concentration for your experimental goals.
Troubleshooting Guides
Scenario 1: Unexpectedly high levels of cell death observed after treatment with calcium folinate.
Question: I am using calcium folinate as a rescue agent after methotrexate treatment, but I'm seeing more cell death than expected in my control group (calcium folinate only). What could be the cause?
Answer: This issue can stem from several factors. Follow this troubleshooting workflow to identify the potential cause:
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]
- 3. Folinic acid (calcium folinate or leucovorin) | Macmillan Cancer Support [macmillan.org.uk]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of Leucovorin Calcium? [synapse.patsnap.com]
- 6. RETRACTED ARTICLE: New recommendations for reversal of high-dose methotrexate cytotoxicity with folinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Assessing Physical Compatibility of Calcium Folinate with Bicarbonate During Methotrexate Rescue Therapy in Pediatric Patients with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Assessing Physical Compatibility of Calcium Folinate with Bicarbonate During Methotrexate Rescue Therapy in Pediatric Patients with Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy of Calcium Folinate for Methotrexate Rescue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of calcium folinate's efficacy in rescuing cells from high-dose methotrexate (B535133) (MTX) toxicity. We will explore its performance relative to other folate pathway agents, presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Comparative Efficacy of Folate Analogs in Methotrexate Rescue
High-dose methotrexate is a potent anti-cancer agent that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition depletes intracellular tetrahydrofolate, leading to a cessation of DNA and RNA synthesis and subsequent cell death. Rescue agents are administered to mitigate the toxic effects of MTX on healthy cells. The in-vitro efficacy of various rescue agents has been evaluated, with key data summarized below.
A study on human trophoblast cells demonstrated significant differences in the rescue potential of various folate derivatives. Both 5-methyltetrahydrofolate (MTHF), the active form of levomefolate calcium, and folinic acid (leucovorin) effectively rescued cells from methotrexate-induced toxicity. In contrast, folic acid showed no rescue effect.[1] Another study in lymphoblast cell lines indicated that at high methotrexate concentrations, folinic acid was a more effective rescue agent than 5-methyl-THF, while at lower, less inhibitory concentrations, their rescue potentials were equivalent.[1]
Table 1: In-Vitro Rescue Efficacy of Folate Derivatives Following Methotrexate Treatment in Human Trophoblast Cells [1]
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (% of MTX-treated) |
| Methotrexate (MTX) only | ~50% | 100% |
| MTX + Folic Acid | ~50% | ~100% |
| MTX + 5-MTHF | >80% | <50% |
| MTX + Folinic Acid (Calcium Folinate) | >80% | <50% |
Data synthesized from in-vitro studies on human trophoblast cells.
Calcium folinate, commercially available as leucovorin, is a racemic mixture of the d- and l-isomers of folinic acid. The l-isomer, known as levofolinate or (6S)-leucovorin, is the biologically active form.[1] In-vitro studies have been conducted to compare the efficacy of the pure active isomer to the racemic mixture.
In a study using CCRF-CEM (human T-cell lymphoblastoid) cells, the protective effect of the natural (6S) isomer, the unnatural (6R) isomer, and the racemic (6RS) form of leucovorin were compared. The active (6S) isomer provided a protective effect at concentrations 100-fold higher than methotrexate. The racemic (6RS) form required concentrations two-fold greater than the pure (6S) isomer to achieve the same protective effect.[2][3] Interestingly, at lower methotrexate concentrations, the (6S) isomer was more effective than the racemic mixture in preventing cytotoxicity.[2][3] The (6R) isomer only exhibited a protective effect at concentrations 10,000-fold higher than methotrexate.[2][3]
Table 2: Comparative In-Vitro Rescue Efficacy of Leucovorin Isomers in CCRF-CEM Cells [2][3]
| Rescue Agent | Relative Concentration for Protective Effect (vs. 6S-Leucovorin) |
| (6S)-Leucovorin (Levofolinate) | 1x |
| (6RS)-Leucovorin (Calcium Folinate) | 2x |
| (6R)-Leucovorin | >100x |
Signaling Pathway of Methotrexate Action and Folinate Rescue
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA replication. By blocking this step, methotrexate leads to a depletion of downstream folates and an accumulation of DHF. Calcium folinate (as its active form, 5-formyl-THF) and levomefolate calcium (5-methyl-THF) can bypass this enzymatic block, thus replenishing the THF pool and allowing for the continuation of nucleotide synthesis.
Experimental Protocols
A fundamental in-vitro method for assessing the efficacy of methotrexate rescue agents is the cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Methotrexate Cytotoxicity and Calcium Folinate Rescue
1. Cell Culture and Seeding:
- Culture a suitable cancer cell line (e.g., CCRF-CEM, HeLa, or a cell line relevant to the research focus) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells in the exponential growth phase and determine cell viability using a method like trypan blue exclusion.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only as a blank control.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Methotrexate and Rescue Agent Treatment:
- Prepare a stock solution of methotrexate in a suitable solvent (e.g., sterile water or PBS).
- Prepare serial dilutions of methotrexate in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
- Prepare stock solutions of the rescue agents to be tested (e.g., calcium folinate, levofolinate, folic acid) in a suitable solvent.
- Prepare serial dilutions of the rescue agents in culture medium.
- Remove the medium from the wells and add 100 µL of the methotrexate dilutions. For control wells, add fresh medium.
- Simultaneously or at a predetermined time point after methotrexate addition, add a fixed concentration of the rescue agent to the respective wells.
- Include control groups for untreated cells, cells treated with methotrexate only, and cells treated with the rescue agent only.
- Incubate the plate for a period that allows for methotrexate to induce cytotoxicity, typically 48 to 72 hours.
3. MTT Assay Procedure:
- After the incubation period, carefully remove the treatment medium from each well.
- Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
- After the incubation, carefully remove the MTT solution.
- Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a acidified isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Subtract the average absorbance of the blank wells (medium only) from all other wells.
- Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:
- % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
- Plot the percentage of cell viability against the log of the methotrexate concentration to generate dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for methotrexate in the presence and absence of the rescue agents.
// Nodes
Cell_Culture [label="1. Cell Culture\n(e.g., CCRF-CEM)", fillcolor="#F1F3F4", style=filled];
Cell_Seeding [label="2. Seed Cells in 96-well Plate", fillcolor="#F1F3F4", style=filled];
Incubation_24h [label="3. Incubate 24h", fillcolor="#F1F3F4", style=filled];
Treatment [label="4. Add Methotrexate &\nRescue Agents", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
Incubation_48_72h [label="5. Incubate 48-72h", fillcolor="#F1F3F4", style=filled];
MTT_Addition [label="6. Add MTT Reagent", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
Incubation_2_4h [label="7. Incubate 2-4h", fillcolor="#F1F3F4", style=filled];
Solubilization [label="8. Add Solubilization Solution", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
Absorbance_Reading [label="9. Read Absorbance (570nm)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
Data_Analysis [label="10. Data Analysis\n(% Viability, IC50)", fillcolor="#F1F3F4", style=filled];
// Edges
Cell_Culture -> Cell_Seeding;
Cell_Seeding -> Incubation_24h;
Incubation_24h -> Treatment;
Treatment -> Incubation_48_72h;
Incubation_48_72h -> MTT_Addition;
MTT_Addition -> Incubation_2_4h;
Incubation_2_4h -> Solubilization;
Solubilization -> Absorbance_Reading;
Absorbance_Reading -> Data_Analysis;
}
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative effect of 6S, 6R and 6RS leucovorin on methotrexate rescue and on modulation of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effect of 6S, 6R and 6RS leucovorin on methotrexate rescue and on modulation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Folinate and Sodium Folinate in Cellular Assays
For researchers, scientists, and professionals in drug development, the choice between different salt forms of a therapeutic agent can have significant implications for efficacy and clinical application. This guide provides a comparative study of calcium folinate and sodium folinate, focusing on their performance in in vitro cell-based assays, with a particular emphasis on their interaction with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).
The primary difference in the in vitro activity of calcium folinate and sodium folinate becomes most apparent when they are used to potentiate the cytotoxic effects of 5-FU. Preclinical studies indicate that the simultaneous administration of sodium folinate with 5-FU results in a synergistic enhancement of its anti-proliferative and pro-apoptotic effects. In contrast, the simultaneous use of calcium folinate with 5-FU typically results in an additive effect. This distinction is critical for designing in vitro experiments and for understanding the translational implications for clinical use, where the higher solubility of sodium folinate allows for co-infusion with 5-FU.
In Vitro Performance Data
The following tables summarize the key findings from a comparative study on human colon cancer cell lines (HCT-8 and HT-29) treated with 5-FU in combination with either calcium levofolinate (CaLV) or disodium (B8443419) levofolinate (NaLV). The data is extracted from the study by Di Paolo et al. (2017).
Table 1: Comparative Effects on Cell Proliferation (IC50 values in µM) after 72h Treatment
| Cell Line | Treatment Condition | Calcium Levofolinate (CaLV) + 5-FU | Disodium Levofolinate (NaLV) + 5-FU |
| HCT-8 | 5-FU alone | 1.8 ± 0.2 | 1.8 ± 0.2 |
| Simultaneous with Folinate | 1.1 ± 0.1 (Additive) | 0.7 ± 0.1 (Synergistic) | |
| Sequential with Folinate | 2.9 ± 0.3 (Antagonistic) | 3.2 ± 0.4 (Antagonistic) | |
| HT-29 | 5-FU alone | 4.5 ± 0.5 | 4.5 ± 0.5 |
| Simultaneous with Folinate | 2.8 ± 0.3 (Additive) | 1.9 ± 0.2 (Synergistic) | |
| Sequential with Folinate | 7.1 ± 0.8 (Antagonistic) | 7.8 ± 0.9 (Antagonistic) |
Table 2: Comparative Effects on Apoptosis (% of Apoptotic Cells) after 72h Treatment
| Cell Line | Treatment Condition | % Apoptotic Cells (CaLV + 5-FU) | % Apoptotic Cells (NaLV + 5-FU) |
| HCT-8 | Control | 3.5 ± 0.4 | 3.5 ± 0.4 |
| 5-FU alone | 15.2 ± 1.7 | 15.2 ± 1.7 | |
| Simultaneous with Folinate | 22.1 ± 2.5 | 35.4 ± 4.1 | |
| HT-29 | Control | 2.8 ± 0.3 | 2.8 ± 0.3 |
| 5-FU alone | 12.7 ± 1.4 | 12.7 ± 1.4 | |
| Simultaneous with Folinate | 18.9 ± 2.1 | 29.8 ± 3.3 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, based on the protocols from Di Paolo et al. (2017).
Cell Proliferation Assay
-
Cell Culture: Human colon adenocarcinoma cell lines (HCT-8 and HT-29) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates. After 24 hours, they were treated with varying concentrations of 5-FU, either alone or in combination with a fixed concentration of calcium levofolinate or disodium levofolinate. The combinations were administered either simultaneously or sequentially (folinate administered 1 hour before 5-FU).
-
MTT Assay: After 72 hours of incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 3 hours.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated.
-
Drug Interaction Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay
-
Cell Culture and Treatment: Cells were seeded in 6-well plates and treated with IC50 concentrations of 5-FU alone or in simultaneous combination with calcium levofolinate or disodium levofolinate for 72 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with PBS, and centrifuged.
-
Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining: The cell pellet was resuspended in 100 µL of binding buffer. 5 µL of Annexin V-FITC and 10 µL of propidium iodide were added, and the suspension was incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: 400 µL of binding buffer was added, and the samples were analyzed by flow cytometry. Annexin V-positive cells were considered apoptotic.
Visualizations
Experimental Workflow for Comparative Cell Assays
Caption: Workflow for comparing calcium and sodium folinate in cell assays.
Signaling Pathway and Drug Interaction
Caption: Mechanism of 5-FU potentiation by folinate and observed interactions.
A Comparative Guide: L-Leucovorin versus Racemic Calcium Folinate in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folinic acid, a crucial cofactor in one-carbon metabolism, is widely utilized in clinical practice, primarily to modulate the efficacy of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) in cancer chemotherapy and to mitigate the toxic effects of antifolates such as methotrexate (B535133). Commercially, folinic acid is available in two forms: as a racemic mixture of its dextrorotatory (d) and levorotatory (l) isomers (calcium folinate or leucovorin), and as the purified, biologically active l-isomer (l-leucovorin or levoleucovorin). This guide provides an objective comparison of the biological activity of l-leucovorin and racemic calcium folinate, supported by experimental data, to inform research and drug development decisions.
Chemical Structures and Isomeric Activity
Racemic calcium folinate is a 1:1 mixture of the (6R) and (6S) diastereomers of 5-formyltetrahydrofolate. However, only the l-isomer, (6S)-leucovorin, is biologically active.[1] The d-isomer, (6R)-leucovorin, is considered biologically inert and does not contribute to the therapeutic effects.[2]
Mechanism of Action in 5-Fluorouracil Modulation
The primary role of leucovorin in combination with 5-FU is to enhance the inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis.[3][4] L-leucovorin is metabolized intracellularly to 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This metabolite forms a stable ternary complex with the 5-FU metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), and TS.[5][6] This stable complex prolongs the inhibition of TS, leading to a "thymineless death" of cancer cells.[3]
Caption: Mechanism of 5-FU and l-leucovorin synergism.
Pharmacokinetic Profile
Clinical studies have demonstrated that the pharmacokinetic parameters of the active l-isomer are comparable whether administered as pure l-leucovorin or as part of the racemic mixture.[2][7] However, administration of racemic leucovorin leads to high and persistent plasma concentrations of the inactive d-isomer.[8]
Table 1: Comparative Pharmacokinetic Parameters of l-Leucovorin and Racemic Leucovorin (from a study in healthy volunteers) [7]
| Parameter | 12.5 mg l-Leucovorin | 25 mg d,l-Leucovorin |
| Active Folate Fractions | ||
| Cmax (ng/mL) | No significant difference | No significant difference |
| AUC (ng·h/mL) | No significant difference | No significant difference |
| Clearance & Volume of Distribution | No significant difference | No significant difference |
In Vitro Biological Activity
Cell-based assays have consistently shown that l-leucovorin is the active component responsible for both enhancing 5-FU cytotoxicity and rescuing cells from methotrexate toxicity. The d-isomer is ineffective in these assays.[2][5]
Table 2: In Vitro Efficacy in Colon Cancer Cell Lines [5]
| Cell Line | Treatment | Effect |
| Colon Cancer Cell Lines | 5-FU + l-Leucovorin | 2-fold enhanced efficacy of 5-FU |
| 5-FU + d,l-Leucovorin | Enhanced efficacy of 5-FU | |
| 5-FU + d-Leucovorin | Ineffective |
Experimental Protocol: In Vitro Cytotoxicity Assay
A typical experimental workflow to assess the potentiation of 5-FU by leucovorin isomers is as follows:
Caption: Workflow for in vitro cytotoxicity assessment.
-
Cell Culture: Human colon cancer cell lines are cultured in appropriate media.
-
Drug Preparation: Stock solutions of 5-FU, l-leucovorin, and racemic calcium folinate are prepared.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of 5-FU in combination with fixed concentrations of l-leucovorin or racemic calcium folinate.
-
Incubation: Plates are incubated for a period, typically 72 hours.
-
Cell Viability Assay: Cell viability is determined using a standard method such as the MTT assay.[9]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of 5-FU is calculated for each treatment condition to determine the potentiation effect.
Clinical Efficacy and Safety
Numerous clinical trials have established that l-leucovorin is as effective and well-tolerated as racemic leucovorin when used in combination with 5-FU for the treatment of colorectal cancer.[10][11] Two randomized controlled trials directly comparing the two formulations found no statistically significant differences in time to progression, time to death, response rates, or overall survival.[10]
Table 3: Summary of Clinical Trial Outcomes in Metastatic Colorectal Cancer [10]
| Outcome | l-Leucovorin + 5-FU | d,l-Leucovorin + 5-FU | P-value |
| Time to Progression | No significant difference | No significant difference | 0.78 |
| Time to Death | No significant difference | No significant difference | 0.57 |
| Response Rate | 25% | 32% | 0.25 |
| Median Survival Time | 15 months | 14.5 months | 0.28 |
| Overall Survival at 1 year | 58.3% | 60.6% | 0.72 |
| Probability of Survival at 2 years | 15.3% | 23% | 0.16 |
Experimental Protocol: Clinical Trial Design
A common design for a clinical trial comparing l-leucovorin and racemic calcium folinate in metastatic colorectal cancer is a randomized, multicenter study.
-
Patient Population: Patients with measurable, inoperable, or metastatic colorectal cancer.
-
Randomization: Patients are randomly assigned to receive treatment with either l-leucovorin or racemic leucovorin in combination with 5-FU.
-
Treatment Regimen: An example regimen would be weekly intravenous bolus of 5-FU (e.g., 500 mg/m²) combined with either high-dose (e.g., 500 mg/m²) or low-dose (e.g., 20 mg/m²) leucovorin (or the equivalent dose of l-leucovorin) administered as an infusion.[12]
-
Endpoints: Primary endpoints often include overall survival and progression-free survival. Secondary endpoints may include response rate, duration of response, and safety profile.
-
Assessments: Tumor response is typically assessed every few cycles using imaging techniques. Adverse events are monitored and graded according to standard criteria.
Conclusion
The available experimental and clinical data consistently demonstrate that the biological activity of racemic calcium folinate is solely attributable to its l-isomer, l-leucovorin. Pharmacokinetic studies show no significant difference in the behavior of the active l-isomer when administered alone or as part of the racemic mixture. In vitro and in vivo studies, as well as large-scale clinical trials, have confirmed the equivalent efficacy and safety of l-leucovorin and racemic calcium folinate at therapeutically equivalent doses. The primary distinction lies in the administration of the inactive d-isomer with the racemic formulation, though current evidence does not suggest a clinically significant interference with the activity of the l-isomer.[8] For research and drug development purposes, the use of the pure, biologically active l-leucovorin offers a more precise and defined system for studying folate-dependent pathways and their modulation.
References
- 1. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The biochemical modulation of 5-fluorouracil by leucovorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of 5-Fluorouracil/Leucovorin Chemotherapy on Cognitive Function in Male Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]
- 7. Pharmacokinetic comparison of leucovorin and levoleucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of interference by the unnatural isomer of 5-formyltetrahydrofolate with the effects of the natural isomer in leucovorin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Is levoleucovorin an alternative to racemic leucovorin? A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Weekly high-dose leucovorin versus low-dose leucovorin combined with fluorouracil in advanced colorectal cancer: results of a randomized multicenter trial. Study Group for Palliative Treatment of Metastatic Colorectal Cancer Study Protocol 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Folinate and 5-Methyltetrahydrofolate in Cellular Metabolism and Clinical Applications
For Immediate Release
In the landscape of folate supplementation and therapeutic interventions, calcium folinate and 5-methyltetrahydrofolate (5-MTHF) represent two critical compounds. While both serve as vital sources of active folate, their distinct metabolic pathways and pharmacokinetic profiles dictate their suitability for different clinical applications. This guide provides a comprehensive comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
5-Methyltetrahydrofolate (5-MTHF) is the most biologically active form of folate, readily available for cellular metabolic processes without the need for enzymatic conversion.[1][2] Calcium folinate, a stable salt of folinic acid (5-formyltetrahydrofolate), acts as a prodrug that is converted to various active folate forms, including 5-MTHF, within the body.[3][4] The primary distinction lies in 5-MTHF's ability to bypass the methylenetetrahydrofolate reductase (MTHFR) enzyme, making it a more effective option for individuals with MTHFR polymorphisms.[5][6] Clinical studies consistently show that 5-MTHF is at least as effective, and in some cases more so, than folic acid (a precursor to both) in raising plasma folate levels and reducing homocysteine.[2][7] In the context of high-dose methotrexate (B535133) (HDMTX) therapy, both agents are utilized as rescue therapies to mitigate toxicity, with evidence suggesting comparable efficacy under certain conditions.[8][9]
Metabolic Pathways: A Tale of Two Folates
The cellular metabolism of calcium folinate and 5-MTHF diverges significantly. 5-MTHF directly enters the folate and methionine cycles. In contrast, calcium folinate requires intracellular conversion to become metabolically active.
Below is a diagram illustrating the metabolic pathways of both compounds.
Caption: Metabolic pathways of Calcium Folinate and 5-MTHF.
Comparative Efficacy in Homocysteine Reduction
Elevated plasma homocysteine is a recognized risk factor for various diseases. Both calcium folinate and 5-MTHF contribute to the remethylation of homocysteine to methionine, thereby lowering its plasma concentration. However, the direct action of 5-MTHF offers a potential advantage, particularly in individuals with genetic polymorphisms in the MTHFR enzyme.
| Study/Parameter | Calcium Folinate (as Folinic Acid) | 5-Methyltetrahydrofolate (5-MTHF) | Key Findings |
| Homocysteine Reduction (Low-Dose Supplementation) | 9.3% reduction | 14.6% reduction | In a 24-week study with healthy volunteers, low-dose 5-MTHF was more effective than an equimolar dose of folic acid in lowering plasma homocysteine.[3] |
| Homocysteine Reduction (High-Dose, Hemodialysis Patients) | 14.8% reduction | 17.0% reduction | In a 12-week trial, high-dose oral 5-MTHF did not show a significantly greater reduction in homocysteine compared to high-dose folic acid in hemodialysis patients.[10] |
| Effect in MTHFR Polymorphism | Requires MTHFR for conversion to 5-MTHF | Bypasses the MTHFR enzyme | 5-MTHF is more effective at increasing plasma folate levels in individuals with MTHFR polymorphisms.[5][6] |
Methotrexate Rescue: A Comparative Overview
High-dose methotrexate (HDMTX) therapy, a cornerstone in cancer treatment, necessitates a rescue agent to protect healthy cells from its cytotoxic effects. Both calcium folinate (leucovorin) and 5-MTHF can serve this purpose by replenishing the depleted intracellular folate pool, bypassing the dihydrofolate reductase (DHFR) enzyme inhibited by methotrexate.
| Parameter | Calcium Folinate (Leucovorin) | 5-Methyltetrahydrofolate (5-MTHF) | Key Findings |
| Mechanism of Rescue | Converted to active folates downstream of DHFR. | Directly provides the active folate, 5-MTHF. | Both bypass the methotrexate-induced block of DHFR.[4][8] |
| In Vitro Efficacy | More effective at high methotrexate concentrations. | Equally effective at less inhibitory methotrexate concentrations. | In vitro studies on lymphoblast cell lines show concentration-dependent differences in rescue potential.[8] |
| Clinical Efficacy | Standard of care for HDMTX rescue. | Investigated as a rescue agent; direct comparative clinical trials with leucovorin are limited. | The administration of the pure l-isomer of folinic acid (levofolinate) is as effective as the racemic mixture and avoids the accumulation of the inactive d-isomer.[9] |
Experimental Protocols
Protocol for a Randomized Controlled Trial Comparing the Effects on Homocysteine Levels
A generalized workflow for a clinical trial comparing the effects of calcium folinate and 5-MTHF on plasma homocysteine is outlined below.
Caption: Generalized workflow for a comparative clinical trial.
Methodology for Homocysteine Measurement:
-
Sample Collection: Collect venous blood samples into EDTA-containing tubes after an overnight fast.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Homocysteine Analysis: Determine total plasma homocysteine concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection or by an immunoassay.
-
Data Normalization: Normalize homocysteine levels to baseline values for each participant to assess the percentage change over the intervention period.
Protocol for In Vitro Methotrexate Rescue Assay
This protocol outlines a typical in vitro experiment to compare the rescue efficacy of calcium folinate and 5-MTHF.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., CCRF-CEM T-lymphoblast cells) in a suitable growth medium.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to acclimate.
-
Methotrexate Treatment: Treat the cells with a range of methotrexate concentrations to establish a dose-response curve and determine the IC50 (half-maximal inhibitory concentration).
-
Rescue Agent Addition: In parallel experiments, co-administer various concentrations of calcium folinate or 5-MTHF with methotrexate.
-
Incubation: Incubate the plates for a period sufficient for methotrexate to induce cytotoxicity (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or XTT assay, which measures mitochondrial activity as an indicator of cell survival.
-
Data Analysis: Compare the cell viability in the rescue groups to the methotrexate-only control to determine the rescue potential of each compound.
Conclusion
Both calcium folinate and 5-methyltetrahydrofolate are effective in delivering active folate to the body. The choice between them depends on the specific clinical context. 5-MTHF offers a distinct advantage for individuals with MTHFR polymorphisms due to its ability to bypass this enzymatic step, potentially leading to a more efficient reduction in homocysteine levels in this population. For methotrexate rescue, calcium folinate remains the standard of care, though in vitro evidence suggests 5-MTHF is also a viable rescue agent. Further direct comparative clinical trials are warranted to fully elucidate the nuanced differences in their clinical efficacy across various applications.
References
- 1. N5-Formyltetrahydrofolate counteracts methotrexate toxicity in tobacco cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of two doses of leucovorin in severe low-dose methotrexate toxicity – a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The inability of oral leucovorin to elevate CSF 5-methyl-tetrahydrofolate following high dose intravenous methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of low doses of 5-methyltetrahydrofolate and folic acid on plasma homocysteine in healthy subjects with or without the 677C-->T polymorphism of methylenetetrahydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Folic Acid Supplementation on Serum Folate and Plasma Homocysteine Concentrations in Older Adults: A Dose-Response Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Calcium Folinate Purity Using Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chiral chromatography methods for the validation of calcium folinate purity, with a focus on the separation of its stereoisomers. Alternative analytical techniques are also discussed, supported by experimental data to facilitate method selection and development.
Introduction to Chiral Purity of Calcium Folinate
Calcium folinate, a mixture of the diastereomers of the 5-formyl derivative of tetrahydrofolic acid, is a crucial medication used in chemotherapy. The biological activity resides primarily in the (6S)-diastereomer, also known as levofolinate. The (6R)-diastereomer, or dextrofolinate, is considered an impurity. Therefore, accurate quantification of the stereoisomeric composition is a critical aspect of quality control for calcium folinate. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for this purpose. This guide explores the validation of chiral HPLC methods and compares them with other analytical approaches.
Comparative Analysis of Chiral Separation Techniques
The selection of an appropriate analytical method for determining the chiral purity of calcium folinate is paramount for ensuring its safety and efficacy. This section compares the performance of chiral HPLC with protein-based and polysaccharide-based stationary phases against Capillary Electrophoresis (CE) with a chiral selector.
Table 1: Performance Comparison of Chiral Separation Methods for Calcium Folinate
| Parameter | Chiral HPLC (Protein-Based CSP) | Chiral HPLC (Polysaccharide-Based CSP) | Capillary Electrophoresis (CD-Based Selector) |
| Chiral Selector | Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) | Cellulose or Amylose derivatives (e.g., Chiralpak®, Chiralcel®) | Cationic β-Cyclodextrin derivative |
| Mobile Phase/BGE | Phosphate (B84403) buffer (e.g., 0.20 M, pH 5.0-6.2) | Typically hexane/alcohol mixtures with additives | Phosphate buffer (e.g., 30 mmol/L, pH 6.50) with organic modifier |
| Analysis Time | ~18-23 minutes | Variable, can be optimized for faster analysis | ~15-20 minutes |
| Resolution (Rs) | ~1.49[1][2] | Generally high for a wide range of compounds | ~2.31 |
| Limit of Detection (LOD) | 20 nmol/L for l- and d-folinic acid[3] | Analyte-dependent, generally good sensitivity | Not explicitly reported for calcium folinate |
| Limit of Quantitation (LOQ) | 50 nmol/L for 5-MTHF[3] | Analyte-dependent | Not explicitly reported for calcium folinate |
| Precision (RSD) | < 15% (inter-assay)[3] | Method-dependent, typically < 2% | 1.1% for resolution, 1.2-2.3% for migration time |
| Key Advantages | Direct resolution, good sensitivity.[1][2][3] | Broad applicability, high efficiency, robust.[4] | High efficiency, low sample and reagent consumption. |
| Key Disadvantages | Longer analysis time compared to some methods. | May require more extensive method development. | Can have lower sensitivity for some analytes without preconcentration. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. This section provides protocols for the chiral HPLC and Capillary Electrophoresis methods discussed.
Chiral HPLC Method with a Protein-Based Column
This protocol is based on the direct resolution of calcium folinate stereoisomers using a bovine serum albumin (BSA) or human serum albumin (HSA) chiral stationary phase.[1][2][3]
Chromatographic Conditions:
-
Column: RESOLVOSIL BSA-7 (150 mm x 4 mm) or a human serum albumin-based column (150 x 4.6 mm, 7 µm).[1][2][3]
-
Mobile Phase: 0.20 mol/L phosphate buffer, pH adjusted to 5.0.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.[5]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the calcium folinate sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results:
Capillary Electrophoresis Method with a Chiral Selector
This protocol describes the separation of folinic acid diastereomers using a cationic β-cyclodextrin derivative as a chiral selector in the background electrolyte.
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm I.D.
-
Background Electrolyte (BGE): 30 mmol/L phosphate buffer (pH 6.50) containing 6.0 mmol/L of mono-6-deoxy-6-piperdine-β-cyclodextrin and 10% acetonitrile.
-
Applied Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 271 nm.
-
Injection: Hydrodynamic injection at 10 cm for 5 seconds.
Sample Preparation:
-
Prepare a stock solution of calcium folinate in water.
-
Dilute the stock solution with the BGE to a suitable concentration for analysis.
Method Validation
The validation of an analytical method is essential to ensure its suitability for its intended purpose. For chiral purity assays, the following parameters should be evaluated according to ICH guidelines.
Table 2: Key Validation Parameters for Chiral Purity Methods
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Resolution (Rs) > 1.5 between stereoisomers and from any other impurity peaks. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically from LOQ to 120% of the specification limit for the impurity. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 98.0% to 102.0% for the impurity. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in resolution or quantitation. |
Visualizations
The following diagrams illustrate the experimental workflow and key concepts in the validation of chiral chromatography methods.
Figure 1: Experimental workflow for chiral HPLC method validation.
Figure 2: Interrelationship of key validation parameters.
Figure 3: Principle of chiral separation by HPLC.
Conclusion
The validation of chiral purity is a critical step in the quality control of calcium folinate. Chiral HPLC with protein-based stationary phases offers a reliable and sensitive method for the direct resolution of its stereoisomers. Capillary electrophoresis presents a high-efficiency alternative with low solvent consumption. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and sensitivity needs. The provided protocols and validation guidelines offer a solid foundation for the development and implementation of robust analytical methods for ensuring the quality and safety of calcium folinate.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Enantioseparations by high-performance liquid chromatography using macrocyclic glycopeptide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic glycopeptide‐based chiral selectors for enantioseparation in sub/supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Folate Transport in Autoimmunity: A Comparative Guide to Calcium Folinate Hydrate
For researchers, scientists, and drug development professionals, understanding the nuances of folate metabolism and transport is critical, particularly in the context of autoimmune disorders affecting the central nervous system. This guide provides an objective comparison of calcium folinate hydrate (B1144303) (leucovorin) and other folate alternatives, supported by experimental data, in scenarios characterized by the presence of anti-folate autoantibodies.
The primary anti-folate antibodies of clinical significance are autoantibodies targeting the Folate Receptor Alpha (FRα). These autoantibodies, which can be either "blocking" or "binding," impede the transport of essential folates into the cerebrospinal fluid, leading to a condition known as cerebral folate deficiency (CFD). This deficiency is increasingly implicated in a range of neurological and neurodevelopmental disorders, including autism spectrum disorder.[1]
Calcium folinate, a reduced and active form of folate, has emerged as a key therapeutic agent in this context. Its efficacy stems from its ability to bypass the compromised FRα transport system.
Comparative Analysis of Folate Binding Affinities
The effectiveness of different folate forms in the presence of FRα autoantibodies is largely dictated by their interaction with the two primary folate transport systems into the brain: the high-affinity Folate Receptor Alpha (FRα) and the low-affinity, high-capacity Reduced Folate Carrier (RFC).[1][2] FRα autoantibodies specifically impair the function of the FRα transporter.
A study characterizing the binding affinities of various folates to FRα revealed the following hierarchy: Folic Acid > 5-Methyltetrahydrofolate (5-MTHF) > Folinic Acid (Calcium Folinate).[3][4] This indicates that while folic acid binds most tightly to the receptor, it is also the most affected by blocking autoantibodies. Conversely, the RFC exhibits a lower affinity for folates in general but is not targeted by these autoantibodies, making it a viable alternative transport route.
| Folate Derivative | Target Transporter | Relative Binding Affinity (Kd or Km) | Implication in Presence of FRα Autoantibodies |
| Folic Acid | Folate Receptor α (FRα) | Highest Affinity (<1 nM)[2] | Transport is severely inhibited by blocking antibodies. |
| 5-Methyltetrahydrofolate (5-MTHF) | Folate Receptor α (FRα) | High Affinity (~1-10 nM)[5] | Transport is significantly inhibited by blocking antibodies. |
| Calcium Folinate (Folinic Acid) | Reduced Folate Carrier (RFC) | Lower Affinity (~2-7 µM)[6] | Bypasses the blocked FRα, providing an alternative route for folate entry into the CNS.[1] |
| Methotrexate (Antifolate) | Reduced Folate Carrier (RFC) | High Affinity (~2-7 µM)[6] | Used in chemotherapy; its transport competes with folates via the RFC. |
Therapeutic Efficacy of Calcium Folinate in FRα Autoimmunity
Calcium folinate's primary advantage lies in its preferential use of the RFC system, effectively circumventing the autoantibody-induced blockade of FRα.[7][8] High doses of calcium folinate can create a sufficient concentration gradient to facilitate transport into the central nervous system via the lower-affinity RFC.[1]
While direct head-to-head clinical trials with quantitative comparisons are limited, a meta-analysis of studies on individuals with Autism Spectrum Disorder and Cerebral Folate Deficiency treated with d,l-leucovorin (calcium folinate) demonstrated significant clinical improvements across various symptoms.
| Symptom Category | Percentage of Patients Showing Improvement |
| Overall ASD Symptoms | 67% |
| Ataxia | 88% |
| Pyramidal Signs | 76% |
| Epilepsy | 75% |
| Irritability | 58% |
| Movement Disorders | 47% |
| (Data sourced from a meta-analysis by Rossignol et al., 2021)[9][10] |
In contrast, administering 5-MTHF, the primary folate transported by FRα, is less effective when these autoantibodies are present because its primary transport route is compromised.[7] Similarly, high levels of unmetabolized folic acid can competitively inhibit the transport of 5-MTHF across the blood-cerebrospinal fluid barrier, potentially exacerbating the deficiency.
Cross-Reactivity in Other Contexts
Beyond FRα autoantibodies, the term "cross-reactivity" can also apply to hypersensitivity reactions. There have been reports of patients exhibiting hypersensitivity to racemic calcium folinate, with some demonstrating cross-reactivity to the l-isomer.[11] In rare cases, IgE-mediated reactions to folinic acid have been documented, with suggestions that folic acid might act as a hapten.[12] This is a distinct immunological phenomenon from the functional blocking of folate receptors by autoantibodies.
Experimental Protocols
The identification of FRα autoantibodies is crucial for diagnosing and guiding treatment for cerebral folate deficiency. Two primary assay types are used for this purpose.
Protocol 1: Detection of Binding FRα Autoantibodies (ELISA)
This method quantifies the amount of autoantibodies that bind to the FRα protein.
Principle: This is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). FRα protein is coated onto the wells of a microtiter plate. Patient serum is added, and any FRα autoantibodies present will bind to the coated protein. A secondary, enzyme-linked antibody that recognizes human IgG is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of bound autoantibody.
Methodology:
-
Coating: Purified human FRα (1 µg in 100 µL) is added to each well of a maleic anhydride-coated ELISA plate and incubated to allow for covalent binding.
-
Blocking: Unbound sites in the wells are blocked overnight using a solution like normal goat serum to prevent non-specific binding.
-
Sample Incubation: Wells are washed, and patient serum samples (e.g., 4 and 8 µL) are added to the wells and incubated.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added to each well and incubated.
-
Detection: The wells are washed again, and a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added. The plate is incubated in the dark for color development.
-
Stopping and Reading: The reaction is stopped with the addition of an acid solution (e.g., H₂SO₄), and the absorbance is measured at 450 nm using a microplate reader.
-
Quantification: The concentration of binding autoantibodies is determined by comparing the sample absorbance to a standard curve generated with known concentrations of anti-FRα antibodies.
Protocol 2: Detection of Blocking FRα Autoantibodies (Radioimmunoassay)
This functional assay measures the ability of autoantibodies in a patient's serum to block the binding of folic acid to the FRα protein.
Principle: This is a competitive binding radioimmunoassay. Patient serum is incubated with a known amount of FRα protein. Subsequently, radiolabeled (e.g., tritium-labeled, ³H) folic acid is added. If blocking autoantibodies are present in the serum, they will bind to the FRα and prevent the radiolabeled folic acid from binding. The amount of blocking activity is inversely proportional to the amount of radioactivity detected bound to the receptor.
Methodology:
-
Serum Preparation: Patient serum (200 µL) is treated with an acid/charcoal solution to remove any endogenous folate, and the pH is subsequently neutralized.
-
Antibody-Receptor Incubation: The treated serum is incubated overnight at 4°C with a known amount of purified apo-human FRα protein (e.g., 40 ng).
-
Competitive Binding: A known amount of ³H-folic acid (e.g., 700 pg) is added to the mixture and incubated for 20 minutes at room temperature.
-
Separation: Unbound ³H-folic acid is removed by adding dextran-coated charcoal and centrifuging the mixture.
-
Detection: The radioactivity of the supernatant, which contains the FRα-³H-folic acid complexes, is measured using a liquid scintillation counter.
-
Quantification: The reduction in the binding of ³H-folic acid in the presence of patient serum, compared to a negative control serum, indicates the amount of blocking autoantibody present. Results are often expressed as picomoles of ³H-folic acid blocked per mL of serum.
Visualizing Key Pathways and Workflows
References
- 1. Cerebral Folate Deficiency, Folate Receptor Alpha Autoantibodies and Leucovorin (Folinic Acid) Treatment in Autism Spectrum Disorders: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of folic acid, 5-methyltetrahydrofolate and synthetic folinic acid in the high-affinity folate transporters: impact on pregnancy and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Regulation of Reduced Folate Carrier (RFC) by Vitamin D Receptor at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. autism.fratnow.com [autism.fratnow.com]
- 8. autism.fratnow.com [autism.fratnow.com]
- 9. Cerebral Folate Deficiency, Folate Receptor Alpha Autoantibodies and Leucovorin (Folinic Acid) Treatment in Autism Spectrum Disorders: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hypersensitivity reactions to folinic acid: mechanisms involved based on two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Biological Activity of Synthesized Calcium Folinate Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the biological activity of synthesized calcium folinate hydrate (B1144303), comparing its performance with established reference standards and alternative folate sources. The information is compiled from publicly available data and established scientific principles.
Introduction to Calcium Folinate and its Biological Role
Calcium folinate is the calcium salt of folinic acid, a reduced and metabolically active form of folic acid (Vitamin B9).[1][2][3] Its biological significance lies in its role as a crucial cofactor in one-carbon transfer reactions, which are essential for the synthesis of purines, pyrimidines, and certain amino acids.[2] This function is vital for cell division and growth.[2]
The biologically active isomer of folinic acid is the levo-isomer, L-folinic acid or levofolinate.[1][4] Commercially available calcium folinate is often a racemic mixture of the d- and l-isomers.[4] In a clinical setting, calcium folinate is primarily used as a rescue agent to mitigate the toxic effects of antifolate chemotherapeutic agents like methotrexate (B535133) and to enhance the efficacy of fluoropyrimidines such as 5-fluorouracil (B62378) (5-FU) in cancer treatment.[5][6][7]
Comparative Analysis of Biological Activity
The biological activity of synthesized calcium folinate hydrate must be rigorously compared against a well-characterized reference standard (e.g., USP or Ph. Eur. grade calcium folinate) and, where relevant, other folate derivatives like levofolinate or sodium folinate. Key parameters for comparison include its ability to rescue cells from antifolate toxicity and its potentiation of fluoropyrimidine cytotoxicity.
Table 1: Comparative In Vitro Efficacy of Folate Derivatives in Methotrexate Rescue
| Compound | Cell Line | Assay | Key Parameter | Result | Reference |
| Synthesized Calcium Folinate | Human Lymphoblastoid Cells (e.g., CCRF-CEM) | Cell Viability Assay (MTT or XTT) | EC50 (Concentration for 50% effective rescue) | To be determined experimentally | N/A |
| Reference Calcium Folinate | Human Lymphoblastoid Cells (e.g., CCRF-CEM) | Cell Viability Assay (MTT or XTT) | EC50 | Established Value | N/A |
| Levomefolate Calcium | Human Lymphoblastoid Cells (e.g., CCRF-CEM) | Cell Viability Assay (MTT or XTT) | EC50 | Expected to be lower than racemic calcium folinate | [4] |
| Folic Acid | Human Lymphoblastoid Cells (e.g., CCRF-CEM) | Cell Viability Assay (MTT or XTT) | EC50 | Ineffective in the presence of methotrexate | [4] |
Table 2: Comparative In Vitro Potentiation of 5-Fluorouracil (5-FU) Cytotoxicity
| Compound Combination | Cell Line | Assay | Key Parameter | Result | Reference |
| Synthesized Calcium Folinate + 5-FU | Human Colorectal Cancer Cells (e.g., HT-29) | Cytotoxicity Assay (e.g., Crystal Violet) | IC50 of 5-FU (Concentration for 50% inhibition of cell growth) | To be determined experimentally | N/A |
| Reference Calcium Folinate + 5-FU | Human Colorectal Cancer Cells (e.g., HT-29) | Cytotoxicity Assay (e.g., Crystal Violet) | IC50 of 5-FU | Established Value | [5] |
| Sodium Levofolinate + 5-FU | Human Colorectal Cancer Cells (e.g., HT-29) | Cytotoxicity Assay (e.g., Crystal Violet) | IC50 of 5-FU | Potentially lower than with racemic calcium folinate | [5] |
| 5-FU alone | Human Colorectal Cancer Cells (e.g., HT-29) | Cytotoxicity Assay (e.g., Crystal Violet) | IC50 of 5-FU | Baseline Value | [5] |
Experimental Protocols
Detailed and validated protocols are critical for obtaining reliable and reproducible data. The following are generalized methodologies for key experiments.
Methotrexate Rescue Assay
This assay evaluates the ability of calcium folinate to rescue cells from methotrexate-induced cytotoxicity.
Principle: Methotrexate inhibits dihydrofolate reductase (DHFR), leading to a depletion of intracellular reduced folates and subsequent cell death. Calcium folinate bypasses this inhibition by providing a direct source of reduced folates.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., CCRF-CEM) in appropriate media.
-
Methotrexate Treatment: Seed cells in 96-well plates and treat with a predetermined cytotoxic concentration of methotrexate for 24-48 hours.
-
Rescue: Add varying concentrations of synthesized calcium folinate, reference standard calcium folinate, and other comparators to the methotrexate-treated cells.
-
Incubation: Incubate for a further 48-72 hours.
-
Viability Assessment: Determine cell viability using a colorimetric assay such as MTT or XTT, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate the EC50 value for each compound, representing the concentration that restores 50% of cell viability.
5-Fluorouracil Potentiation Assay
This assay assesses the ability of calcium folinate to enhance the cytotoxic effects of 5-FU.
Principle: 5-FU is converted intracellularly to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which inhibits thymidylate synthase (TS). Folinic acid, as 5,10-methylenetetrahydrofolate, forms a stable ternary complex with FdUMP and TS, enhancing the inhibition of TS and leading to increased cytotoxicity.[5]
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HT-29) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of 5-FU concentrations in the presence or absence of a fixed, non-toxic concentration of synthesized calcium folinate, reference standard, or other folate derivatives.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cytotoxicity Assessment: Measure cell viability using an appropriate method, such as the crystal violet assay, which stains total cellular protein.
-
Data Analysis: Determine the IC50 of 5-FU for each condition. A lower IC50 in the presence of calcium folinate indicates potentiation.
Visualizing Experimental Workflows and Pathways
Diagram 1: Experimental Workflow for Methotrexate Rescue Assay
Caption: Workflow for assessing methotrexate rescue by calcium folinate.
Diagram 2: Simplified Folate Metabolism and Drug Action
Caption: Role of calcium folinate in bypassing methotrexate and potentiating 5-FU.
Conclusion
Confirming the biological activity of synthesized this compound requires a multi-faceted approach, grounded in direct comparison with established reference standards. In vitro assays for methotrexate rescue and 5-FU potentiation are fundamental for establishing bioequivalence and efficacy. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to validate the biological performance of their synthesized product. Adherence to detailed, validated protocols and rigorous data analysis are paramount for ensuring the quality and therapeutic potential of new calcium folinate preparations.
References
- 1. Folinic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 1492-18-8: Calcium folinate | CymitQuimica [cymitquimica.com]
- 3. Calcium Folinate (Leucovorin Calcium) BP EP USP CAS 1492-18-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Major innovations and clinical applications of disodium-levofolinate: a review of available preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Calcium folinate | 1492-18-8 [chemicalbook.com]
A Researcher's Guide to the Comparative Analysis of Commercial Calcium Folinate
For Immediate Distribution
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of different commercial sources of calcium folinate. Given the critical role of calcium folinate in various therapeutic regimens, ensuring the quality, purity, and performance of the active pharmaceutical ingredient (API) is paramount. This document outlines key experimental protocols and data presentation formats to facilitate objective and robust comparisons.
Comparative Data Summary
A systematic comparison of calcium folinate from various commercial suppliers should focus on key quality attributes. The following table provides a template for summarizing quantitative data obtained from experimental analysis. Specifications are based on typical requirements from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2][3]
| Parameter | Specification (Typical) | Supplier A | Supplier B | Supplier C | Reference |
| Identification | Conforms to IR spectrum of reference standard | - | - | - | [2] |
| Assay (HPLC, % on anhydrous basis) | 97.0 - 102.0% | - | - | - | [1] |
| Purity (HPLC, %) | ≥ 99.0% | - | - | - | [2] |
| Related Substances/Impurities (%) | |||||
| Folic Acid | ≤ 1.0% | - | - | - | [1] |
| 10-formylfolic acid | ≤ 1.0% | - | - | - | [1] |
| Any other individual impurity | ≤ 0.1% | - | - | - | [1] |
| Total Impurities | ≤ 2.0% | - | - | - | [1] |
| Water Content (Karl Fischer, %) | ≤ 17.0% | - | - | - | [1] |
| Heavy Metals | ≤ 50 ppm | - | - | - | [1] |
| Dissolution (for solid dosage forms) | ≥ 80% dissolved in 45 minutes | - | - | - | [4] |
| Stability (after forced degradation) | Main peak purity > 90% | - | - | - | [5][6] |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating comparable data. The following are representative protocols for key analytical tests.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify calcium folinate and its potential process-related impurities and degradation products.[2][5][7]
-
Instrumentation: A validated HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a buffer solution (e.g., 0.05 M potassium phosphate (B84403) with tetrabutyl ammonium (B1175870) hydrogen sulfate, pH 6.8) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of Calcium Folinate Reference Standard in the mobile phase to achieve a target concentration (e.g., 0.2 mg/mL).
-
Sample Solution: Prepare the sample from each commercial source in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C
-
-
Data Analysis: Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards. The percentage of each impurity is calculated based on the relative peak area.
Dissolution Test for Solid Dosage Forms (Tablets)
This test evaluates the rate at which the active ingredient is released from a solid dosage form.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 500 mL of water.
-
Apparatus Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Procedure:
-
Place one tablet in each vessel of the dissolution apparatus.
-
Withdraw samples at specified time intervals (e.g., 15, 30, 45, and 60 minutes).
-
Filter the samples and analyze the concentration of dissolved calcium folinate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Acceptance Criteria: Typically, not less than 80% (Q) of the labeled amount of calcium folinate should be dissolved within 45 minutes.[4]
Stability Indicating Method using Forced Degradation
Forced degradation studies are essential to assess the stability of the drug substance and to ensure that the analytical method can separate the active ingredient from its degradation products.[5][8]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
-
-
Procedure:
-
Subject samples of calcium folinate from each commercial source to the stress conditions.
-
Analyze the stressed samples using the validated HPLC method.
-
-
Data Analysis: Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent drug. The mass balance should be calculated to account for all the material.
Visualized Workflows and Pathways
Diagrams can effectively illustrate complex processes. The following are Graphviz (DOT language) scripts for generating relevant diagrams.
Analytical Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of commercial calcium folinate.
Signaling Pathway of Calcium Folinate in Chemotherapy
Caption: Role of calcium folinate in bypassing methotrexate-induced inhibition of DNA synthesis.
References
- 1. parchem.com [parchem.com]
- 2. crs.edqm.eu [crs.edqm.eu]
- 3. Calcium folinate EP Reference Standard CAS 1492-18-8 Sigma Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. LC-MS characterization of trace impurities contained in calcium folinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies | Leukocare [relaunch2020.leukocare.com]
Safety Operating Guide
Proper Disposal of Calcium Folinate Hydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Calcium Folinate Hydrate is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this substance, aligning with regulatory requirements and best practices. Adherence to these protocols is essential to minimize environmental impact and ensure a safe working environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.
Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is incineration .[1] This substance should never be disposed of down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
-
Unused or Expired Product: Pure, unused, or expired this compound should be treated as chemical waste.
-
Contaminated Materials: All items that have come into contact with this compound, including personal protective equipment (gloves, gowns), labware (beakers, flasks, pipette tips), and cleaning materials (absorbent pads, wipes), are considered contaminated waste.
-
Solutions: Aqueous solutions containing this compound must also be disposed of as chemical waste and not poured down the drain.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste, including unused product and contaminated materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Liquid Waste:
-
Collect all liquid waste in a separate, designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical properties of the solution.
-
-
Sharps:
-
Any sharps (needles, scalpels) contaminated with this compound should be disposed of in a designated chemotherapy sharps container.
-
3. Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
4. Storage:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The licensed contractor will transport the waste to a permitted facility for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Regulatory Compliance
It is crucial to adhere to all federal, state, and local regulations governing pharmaceutical and chemical waste.[3][4] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While Calcium Folinate itself is not specifically listed as a hazardous waste under RCRA, it is often used in conjunction with chemotherapy agents that are. Therefore, it is best practice to manage it as hazardous pharmaceutical waste.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For powder spills, avoid creating dust.
-
Clean-up:
-
Wearing appropriate PPE, carefully clean up the spill.
-
For powder spills, gently sweep or vacuum (with a HEPA-filtered vacuum) the material and place it in a labeled hazardous waste container.
-
For liquid spills, use an inert absorbent material, and place the absorbed material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate cleaning agent.
-
Dispose: Dispose of all cleaning materials as contaminated waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
